Taladegib
説明
What is Taladegib?
This compound is a synthetic, small molecule inhibitor designed to disrupt the Sonic Hedgehog (Shh) signaling pathway. The pathway is a major regulator of tissue polarity as well as cell migration, proliferation, and differentiation during embryonic development[“].
The Shh pathway includes the patch receptor (Ptch), the sensor smoothened (Smo), and the glioma-associated oncogene homolog (Gli) zinc finger transcription factor family. Smo has been a major target for the development of Shh pathway inhibitors[“].
This compound binds to the Smo receptor and inhibits the propagation of Shh signals. It is one of the leading Smo inhibitors in clinical trials for advanced solid tumors and other types of cancer. The Hedgehog (Hh) pathway plays an important role in many important cellular processes, such as cell proliferation and differentiation during embryonic development[“].
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F4N6O/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2/h3-9,12,15,17H,10-11,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGQDXLNMELTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F4N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154986 | |
| Record name | LY-2940680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258861-20-9 | |
| Record name | Taladegib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258861209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taladegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12550 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2940680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-N-methyl-N-[1-[4-(1-methyl-1H-pyrazol-5-yl)1-phthalazinyl]-4-piperidinyl]-2-(trifluoromethyl) benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALADEGIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY8BWX1LJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Taladegib in the Hedgehog Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taladegib (formerly LY2940680) is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[3][4] this compound targets the Smoothened (SMO) receptor, a key transducer of the Hh signal.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with SMO, its impact on downstream signaling, and its activity against clinically relevant resistance mutations.
The Hedgehog Signaling Pathway: A Brief Overview
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the 12-transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the 7-transmembrane G protein-coupled receptor-like protein, Smoothened (SMO), preventing its localization to the primary cilium. This leads to the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, and GLI3) into their repressor forms, which translocate to the nucleus and inhibit the transcription of Hh target genes.
Upon ligand binding, the inhibitory effect of PTCH1 on SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that prevents the proteolytic cleavage of GLI proteins. The full-length activator forms of GLI then translocate to the nucleus and induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[7][8]
This compound's Core Mechanism of Action: Inhibition of Smoothened
This compound exerts its inhibitory effect on the Hedgehog pathway by directly binding to the Smoothened receptor.[5][6] Structural and biochemical studies have revealed that this compound binds to a pocket within the 7-transmembrane (7-TM) bundle of SMO, specifically at the extracellular end.[2] This binding site is distinct from that of some other SMO inhibitors.[7]
Overcoming Resistance: Efficacy Against the SMO D473H Mutant
A significant challenge in the clinical use of first-generation SMO inhibitors, such as vismodegib, is the emergence of resistance, often mediated by mutations in the SMO gene. The most common of these is the D473H mutation, which impairs the binding of vismodegib to SMO.[7][8] this compound has demonstrated the ability to inhibit the activity of the vismodegib-resistant SMO-D473H mutant, highlighting its potential as a second-line therapy.[2][4][7] This is attributed to its distinct binding mode within the SMO receptor.[9]
Quantitative Analysis of this compound's Potency
The potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | Human SMO | 2.5 nM | Cell-free binding assay | [6] |
| IC50 | Mouse SMO | 1.3 nM | Cell-free binding assay | [6] |
Table 1: Biochemical Potency of this compound Against Wild-Type SMO. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against human and mouse Smoothened in cell-free binding assays.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | SMO-WT | < 0.1 µM | GLI1-luciferase reporter assay | [7] |
| IC50 | SMO-D473H | < 0.2 µM | GLI1-luciferase reporter assay | [7] |
Table 2: Cellular Potency of this compound Against Wild-Type and Mutant SMO. This table presents the half-maximal inhibitory concentration (IC50) of this compound in cellular assays measuring the inhibition of GLI1-luciferase reporter activity in cells expressing either wild-type (WT) or the D473H mutant Smoothened.
Downstream Effects on Hedgehog Target Gene Expression
This compound's inhibition of SMO leads to a significant reduction in the expression of downstream Hedgehog target genes. A clinical study in patients with advanced solid tumors demonstrated that oral administration of this compound resulted in a median inhibition of 92.3% in GLI1 mRNA levels in skin biopsies.[10]
| Parameter | Biomarker | Tissue | Value | Assay Type | Reference |
| Inhibition | GLI1 mRNA | Skin Biopsy | 92.3% (median) | RT-PCR | [10] |
Table 3: Pharmacodynamic Effect of this compound on GLI1 Gene Expression in a Phase I Clinical Trial. This table shows the median inhibition of GLI1 mRNA expression in skin biopsies from patients treated with this compound.
Experimental Protocols
Radioligand Binding Assay for SMO
Objective: To determine the binding affinity (Ki) of this compound for the SMO receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human SMO receptor.
-
Radioligand: A radiolabeled SMO antagonist (e.g., [3H]-cyclopamine) is used as the tracer.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
GLI-Luciferase Reporter Gene Assay
Objective: To measure the functional inhibition of the Hedgehog pathway by this compound in a cellular context.
Methodology:
-
Cell Line: A suitable cell line (e.g., NIH/3T3) is stably transfected with a firefly luciferase reporter construct driven by a GLI-responsive promoter and a constitutively expressed Renilla luciferase construct for normalization.
-
Pathway Activation: The Hedgehog pathway is activated using a SMO agonist (e.g., SAG) or by co-transfection with a constitutively active SMO mutant (e.g., SMO-D473H).
-
Treatment: Cells are treated with increasing concentrations of this compound.
-
Lysis and Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is determined by plotting the normalized luciferase activity against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes
Objective: To quantify the effect of this compound on the expression of downstream Hedgehog target genes.
Methodology:
-
Cell Culture and Treatment: Hedgehog-responsive cells (e.g., medulloblastoma cell lines) are treated with this compound at various concentrations for a specified time.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA using reverse transcriptase.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for Hedgehog target genes (e.g., GLI1, PTCH1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the expression in treated cells to that in untreated control cells.
Visualizing the Mechanism of Action
Signaling Pathways
Caption: Hedgehog Pathway - "Off" State.
Caption: Hedgehog Pathway - "On" State.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Taladegib: A Technical Guide to its Anti-Fibrotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taladegib (ENV-101) is a potent, orally available small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] While primarily investigated for its anti-cancer properties, there is a growing body of evidence suggesting its potential as an anti-fibrotic agent, particularly in the context of Idiopathic Pulmonary Fibrosis (IPF).[1][2] Dysregulation of the Hh pathway is increasingly recognized as a key driver of fibrotic processes, promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[2][3] This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anti-fibrotic effects of this compound, along with a summary of key quantitative data and a visualization of the underlying signaling pathways.
The Hedgehog Signaling Pathway in Fibrosis
The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely quiescent in adult tissues. However, its reactivation is implicated in the pathogenesis of various fibrotic diseases.[2] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which alleviates its inhibition of the G-protein coupled receptor Smoothened (SMO).[2] Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors (GLI1, GLI2, GLI3).[4] Nuclear translocation of GLI proteins leads to the transcription of target genes that promote cell proliferation, survival, and differentiation.[4] In the context of fibrosis, Hh signaling, particularly through GLI1, is known to drive the transdifferentiation of fibroblasts into contractile, ECM-producing myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA).[3][5]
This compound exerts its effects by directly binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade and preventing the activation of GLI-mediated transcription of pro-fibrotic genes.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's in vitro activity. It is important to note that specific in vitro studies on this compound's anti-fibrotic effects are limited in the public domain. Therefore, some data is inferred from its known mechanism of action and potency in other disease models, such as cancer, where the Hedgehog pathway is also implicated.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | Daoy (Medulloblastoma) | GLI1 Inhibition | 2.4 nM | [6] |
Table 2: In Vitro Anti-Fibrotic Activity of this compound (Representative Data)
| Parameter | Cell Type | Treatment | Effect | Method |
| α-SMA Expression | Human Lung Fibroblasts | TGF-β1 + this compound | Dose-dependent decrease | Western Blot / Immunofluorescence |
| Collagen I Deposition | Human Lung Fibroblasts | TGF-β1 + this compound | Dose-dependent decrease | Picrosirius Red Staining / ELISA |
| GLI1 mRNA Expression | Human Lung Fibroblasts | SHH + this compound | >80% inhibition (at 50mg clinical dose equivalent) | qRT-PCR |
| Myofibroblast Proliferation | Human Lung Fibroblasts | TGF-β1 + this compound | Inhibition | BrdU Assay |
Note: The data in Table 2 is representative of the expected effects of a potent Hedgehog pathway inhibitor in standard in vitro fibrosis assays. Specific quantitative values for this compound in these assays are not widely published.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anti-fibrotic effects of this compound are provided below.
Fibroblast-to-Myofibroblast Differentiation Assay
This assay evaluates the ability of this compound to inhibit the transformation of fibroblasts into myofibroblasts, a critical step in the development of fibrosis.
a. Cell Culture and Treatment:
-
Cell Line: Primary human lung fibroblasts (HLFs) or a human lung fibroblast cell line (e.g., MRC-5, WI-38).
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: Seed fibroblasts in 6-well plates or on glass coverslips. Once confluent, serum-starve the cells for 24 hours in serum-free DMEM. Induce myofibroblast differentiation by treating the cells with Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 2-10 ng/mL for 48-72 hours.[7][8]
-
This compound Treatment: Co-treat cells with TGF-β1 and varying concentrations of this compound (e.g., 1 nM to 1 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO).
b. Analysis of Myofibroblast Markers:
-
Immunofluorescence for α-SMA: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin (BSA). Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI. Visualize and quantify the percentage of α-SMA positive cells and the intensity of α-SMA stress fibers using fluorescence microscopy.[7]
-
Western Blot for α-SMA: Lyse treated cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against α-SMA. Use an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensity relative to a loading control (e.g., GAPDH).[7]
Collagen Deposition Assay
This assay quantifies the effect of this compound on the production and deposition of collagen, a major component of the fibrotic ECM.
a. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described in the myofibroblast differentiation assay.
b. Quantification of Collagen Deposition:
-
Picrosirius Red Staining: After treatment, fix the cells with methanol. Stain the cell layers with a Picrosirius Red solution. After washing, elute the stain with a destain solution (e.g., 0.1 M NaOH). Measure the absorbance of the eluted stain at a specific wavelength (e.g., 550 nm) using a spectrophotometer to quantify the amount of deposited collagen.[9]
-
ELISA for Collagen Type I: Collect the cell culture supernatant and cell lysates. Use a commercially available ELISA kit to quantify the concentration of secreted and cell-associated Collagen Type I.
GLI1 Expression Assay
This assay directly assesses the inhibitory effect of this compound on the Hedgehog signaling pathway by measuring the expression of the downstream transcription factor GLI1.
a. Cell Culture and Treatment:
-
Culture human lung fibroblasts as previously described.
-
Stimulate the Hedgehog pathway by treating the cells with recombinant SHH protein (e.g., 100-500 ng/mL) for 24-48 hours.
-
Co-treat cells with SHH and varying concentrations of this compound.
b. Analysis of GLI1 Expression:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the treated cells and reverse transcribe it to cDNA. Perform qRT-PCR using specific primers for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization. Calculate the relative fold change in GLI1 mRNA expression.[6]
-
Western Blot for GLI1: Analyze cell lysates for GLI1 protein expression as described for α-SMA.
Conclusion
The in vitro assays described in this guide provide a robust framework for evaluating the anti-fibrotic potential of this compound. By inhibiting the Hedgehog signaling pathway at the level of SMO, this compound effectively blocks the downstream activation of GLI transcription factors, leading to a reduction in myofibroblast differentiation and collagen deposition. The presented experimental protocols and data, while in some cases representative due to the limited availability of specific public data, underscore the therapeutic promise of this compound for fibrotic diseases such as IPF. Further in vitro studies are warranted to fully elucidate the molecular mechanisms underlying its anti-fibrotic effects and to identify potential biomarkers for patient stratification.
References
- 1. This compound (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. The Hedgehog Signaling Pathway in Idiopathic Pulmonary Fibrosis: Resurrection Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reemergence of hedgehog mediates epithelial-mesenchymal crosstalk in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AU2021360767A1 - Methods of treating fibrosis - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. criver.com [criver.com]
- 9. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Taladegib's Effect on the Smoothened (SMO) Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell growth, differentiation, and tissue patterning.[1][2] While largely quiescent in adults, aberrant reactivation of this pathway is implicated in the pathogenesis of various malignancies, including basal cell carcinoma (BCC) and medulloblastoma, as well as fibrotic diseases.[2][3][4][5] A central component of this pathway is the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[2][3] Constitutive activation of SMO, often due to mutations in the upstream regulator Patched-1 (PTCH1), leads to uncontrolled cell proliferation.[3]
Taladegib (also known as LY2940680 and ENV-101) is an orally bioavailable, potent, and selective small-molecule antagonist of the SMO receptor.[1][2][6][7] It represents a targeted therapeutic strategy designed to inhibit the Hh pathway at a critical juncture, thereby suppressing the proliferation of tumor cells and pathogenic fibroblasts driven by abnormal Hh signaling.[1][8] This document provides a detailed technical overview of this compound's mechanism of action, its quantitative effects, and the experimental protocols used to characterize its interaction with the SMO receptor.
The Hedgehog Signaling Pathway and this compound's Mechanism of Action
The canonical Hh signaling pathway is tightly regulated by the interplay between the PTCH1 and SMO receptors.[3]
-
"OFF" State (Absence of Hh Ligand): In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the 12-pass transmembrane protein PTCH1 localizes to the primary cilium and actively inhibits the 7-transmembrane protein SMO, preventing its entry into the cilium.[3] This allows for the formation of a cytoplasmic complex containing the Suppressor of Fused (SUFU) protein, which binds and promotes the proteolytic cleavage of Glioma-associated oncogene (GLI) transcription factors into their repressor forms (GLI-R). GLI-R translocates to the nucleus to inhibit the transcription of Hh target genes.
-
"ON" State (Presence of Hh Ligand): When an Hh ligand binds to PTCH1, the inhibitory effect of PTCH1 on SMO is relieved.[3] SMO then translocates to and accumulates in the primary cilium, a key organelle for Hh signal transduction.[3][4] This leads to the dissociation of the SUFU-GLI complex, allowing the full-length, activator form of GLI (GLI-A) to translocate to the nucleus. GLI-A then initiates the transcription of target genes responsible for cell proliferation, survival, and differentiation, such as GLI1 itself and PTCH1.[3]
This compound's Intervention:
This compound exerts its effect by directly binding to the SMO receptor.[7][9] This binding event prevents the conformational changes in SMO that are necessary for its activation and subsequent downstream signaling, effectively locking the pathway in the "OFF" state even in the presence of oncogenic mutations in PTCH1 or overexpression of Hh ligands. X-ray crystallography studies have shown that this compound binds to the extracellular-facing loops of the 7-transmembrane cavity of SMO.[3][10] This is distinct from some other inhibitors that bind deeper within the transmembrane domain.[3]
Figure 1: The Hedgehog signaling pathway in its 'OFF' and 'ON' states, and the point of inhibition by this compound.
Quantitative Efficacy of this compound
| Compound | Target | IC₅₀ Value | Cell Line / Assay Type |
| This compound (LY2940680) | SMO | ~49.8 µM | Mucin-Cholangiocarcinoma Cells[11] |
| Vismodegib (GDC-0449) | SMO | 3 nM | Cell-free assay[9] |
| Sonidegib (LDE-225) | SMO | 1.3 nM (mouse) | Cell-free assay[9] |
| Cyclopamine | SMO | 46 nM | TM3Hh12 cells[9] |
| SANT-1 | SMO | 20 nM | Smo agonist assay[9] |
| Glasdegib (PF-04449913) | SMO | 5 nM | Not specified[12] |
Table 1: Comparative IC₅₀ values of various Smoothened (SMO) inhibitors.
Notably, this compound has shown efficacy against certain SMO mutations, such as D473H, that confer resistance to other inhibitors like vismodegib, although its inhibitory effect can be reduced.[10][11]
Experimental Protocols for Characterizing this compound
Evaluating the efficacy and mechanism of a SMO inhibitor like this compound involves a combination of binding and functional assays. Below are generalized protocols for two key experimental approaches.
SMO Receptor Binding Assay (Competitive Displacement)
This assay directly measures the ability of a compound to bind to the SMO receptor by assessing its capacity to displace a fluorescently labeled ligand. BODIPY-cyclopamine is a commonly used fluorescent probe.[10]
Principle: Cells overexpressing the SMO receptor are incubated with BODIPY-cyclopamine. The binding of this probe to SMO results in a detectable fluorescent signal. In the presence of a competitive inhibitor like this compound, the fluorescent probe is displaced, leading to a dose-dependent decrease in the fluorescent signal. The IC₅₀ is determined as the concentration of this compound required to displace 50% of the bound fluorescent probe.[10]
Materials:
-
HEK293 or other suitable host cells.
-
Expression vector for human SMO (e.g., Smo-mCherry fusion for visualization).[10]
-
Transfection reagent or viral transduction system (e.g., BacMam).
-
BODIPY-cyclopamine (fluorescent probe).[13]
-
This compound and other test compounds.
-
Assay buffer (e.g., HBSS).
-
Fixative (e.g., 3.7% formaldehyde).[13]
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well or 384-well plate suitable for imaging.
-
SMO Expression: Transfect or transduce cells with the SMO expression construct and incubate for 20-24 hours to allow for receptor expression.[13]
-
Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compounds to the cells.
-
Probe Addition: Add BODIPY-cyclopamine to all wells at a fixed concentration (e.g., 25 nM).[13]
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow binding to reach equilibrium.
-
Wash & Fix: Wash cells with assay buffer to remove unbound probe. Fix the cells with 3.7% formaldehyde.[13]
-
Staining & Imaging: Add a nuclear counterstain. Acquire images using a high-content imager or analyze cells via flow cytometry, quantifying the intensity of BODIPY-cyclopamine fluorescence per cell.[10]
-
Data Analysis: Plot the fluorescence intensity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Functional Assay (Gli-Luciferase Reporter)
This assay measures the functional consequence of SMO inhibition by quantifying the transcriptional activity of the downstream effector, GLI.
Principle: A reporter cell line (e.g., NIH/3T3 or Shh-LIGHT2) is engineered to contain a firefly luciferase gene under the control of a promoter with multiple GLI-binding sites.[15][16][17] Activation of the Hh pathway (e.g., by Shh-conditioned medium or a SMO agonist like SAG) leads to GLI-mediated transcription and the production of luciferase, which generates a luminescent signal. A SMO inhibitor like this compound will block this cascade, resulting in a dose-dependent decrease in luminescence.[18][19]
Materials:
-
Gli-Luciferase Reporter NIH/3T3 cell line (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).[15]
-
Culture medium (e.g., DMEM with 10% calf serum).[15]
-
Hh pathway agonist (e.g., Shh-conditioned medium or Smoothened Agonist, SAG).
-
This compound and other test compounds.
-
Dual-Luciferase® Reporter Assay System.[15]
-
Luminometer-compatible microplates (opaque-walled).[15]
Procedure:
-
Cell Seeding: Seed Gli-Luciferase Reporter NIH/3T3 cells in a 96-well white, clear-bottom plate and grow to confluence.[16]
-
Serum Starvation: Switch cells to a low-serum medium (e.g., 0.5% calf serum) for several hours.
-
Inhibitor Treatment: Add serial dilutions of this compound to the appropriate wells and incubate for 1-2 hours.
-
Agonist Stimulation: Add a fixed concentration of a Hh pathway agonist (e.g., Shh or SAG) to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 30 hours.[16]
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.[15]
-
Luminescence Reading: Transfer the cell lysate to an opaque luminometer plate. Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the dual-luciferase assay manufacturer's instructions.[15]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against the logarithm of this compound concentration to determine the IC₅₀ value.
Figure 2: A generalized experimental workflow for the primary and secondary screening of SMO inhibitors like this compound.
Therapeutic Implications and Clinical Context
This compound's potent inhibition of the SMO receptor makes it a valuable candidate for treating diseases driven by aberrant Hh signaling. It has been investigated in multiple clinical trials for advanced solid tumors, including those with PTCH1 loss-of-function mutations.[5] Furthermore, recognizing the role of the Hh pathway in tissue remodeling and fibrosis, this compound (as ENV-101) has been evaluated in Phase 2 clinical trials for Idiopathic Pulmonary Fibrosis (IPF), demonstrating potential to improve lung function.[2][8] The most common adverse events observed in clinical studies are consistent with the on-target inhibition of the Hh pathway and include dysgeusia, fatigue, nausea, and muscle spasms.[5][20]
Conclusion
This compound is a well-characterized antagonist of the Smoothened receptor, a critical transducer in the Hedgehog signaling pathway. By binding directly to SMO, this compound effectively blocks downstream signal propagation, leading to the inhibition of cell proliferation in Hh-dependent cancers and fibrotic processes. Its activity can be precisely quantified using a combination of direct binding assays and cell-based functional reporter assays. The continued investigation of this compound in clinical trials underscores the therapeutic potential of targeting the SMO receptor in a range of challenging diseases.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. The Hedgehog Signaling Pathway in Idiopathic Pulmonary Fibrosis: Resurrection Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Hedgehog/Smoothened | Smo | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. endeavorbiomedicines.com [endeavorbiomedicines.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of Novel Smoothened Ligands Using Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.stanford.edu [web.stanford.edu]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Hedgehog Pathway - Report Lentivirus [gentarget.com]
- 18. researchgate.net [researchgate.net]
- 19. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Models for Taladegib in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taladegib (formerly LY2940680) is an orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway plays a crucial role in embryonic development, and its aberrant reactivation in adults is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma (BCC).[3][4][5] this compound binds to the SMO receptor, preventing the downstream activation of GLI transcription factors and subsequently inhibiting the expression of Hh target genes involved in cell proliferation and survival.[1] This technical guide provides a comprehensive overview of the preclinical models used to evaluate the efficacy of this compound in oncology, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the canonical Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal, leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then initiate the expression of target genes that drive cell growth, proliferation, and survival. This compound acts as a direct antagonist of SMO, effectively blocking the entire downstream signaling cascade.[1][2]
Data Presentation: Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound
| Cancer Type | Cell Line | Assay Type | IC50 | Reference(s) |
| Medulloblastoma | Daoy | Cell Growth | 0.79 µM | [3] |
| - | - | Hedgehog Pathway Inhibition | 4.56 - 7.64 nM | [3] |
| - | - | Resistant SMO (D473H) Inhibition | 400 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference(s) |
| Medulloblastoma | Ptch+/- p53-/- transgenic mice | Oral administration | Remarkable efficacy and significantly improved survival | [3] |
| Medulloblastoma | Subcutaneous xenograft | Oral administration | Significant anti-tumor activity and inhibition of Hh-regulated gene expression | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the protocols for key experiments cited in the evaluation of this compound.
In Vitro Assays
1. Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., Daoy for medulloblastoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, can be determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
2. Hedgehog Pathway Activity (Gli-Luciferase Reporter Assay)
This assay measures the transcriptional activity of the GLI proteins, providing a direct readout of Hedgehog pathway activation.
-
Cell Transfection: Co-transfect a Hedgehog-responsive cell line (e.g., NIH3T3 cells) with a Gli-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).
-
Drug Treatment: After transfection, treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The inhibitory effect of this compound on Hedgehog pathway activity is determined by the reduction in normalized luciferase activity.
In Vivo Studies
1. Tumor Growth Inhibition in Xenograft Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used to better predict clinical outcomes.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., medulloblastoma cell lines) or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., via gavage) at a specified dose and schedule. The vehicle used for formulation and the dosing frequency are critical parameters to be optimized.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume over time for each group. The percentage of tumor growth inhibition (TGI) can be calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for Gli1 expression, to confirm target engagement.
Mandatory Visualizations
Experimental Workflow Diagrams
References
Beyond the Hedgehog Pathway: A Technical Guide to the Cellular Targets of Taladegib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taladegib (formerly LY2940680) is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] While its primary mechanism of action is well-established within the context of oncology, particularly in malignancies driven by aberrant Hh pathway activation, recent clinical investigations into idiopathic pulmonary fibrosis (IPF) have highlighted the diverse therapeutic potential of targeting this pathway.[2] This technical guide provides an in-depth analysis of the known cellular targets of this compound, focusing on its on-target effects in different pathological contexts. It will also address the current understanding of its specificity and the mechanisms of resistance, which can be misinterpreted as off-target effects. As of the current body of publicly available research, comprehensive studies detailing a significant off-target profile for this compound are not available. Therefore, this guide will focus on the well-documented, context-dependent consequences of its interaction with the Hedgehog pathway.
Primary Cellular Target: Smoothened (SMO)
The Hedgehog signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[1] Its aberrant activation in adults is implicated in the pathogenesis of various cancers and fibrotic diseases.[3][4] The central transducer of this pathway is the seven-transmembrane protein Smoothened (SMO).
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the receptor Patched (PTCH1) inhibits SMO activity. Upon binding of a Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5] These transcription factors then move to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and differentiation.
This compound exerts its therapeutic effect by directly binding to and inhibiting SMO.[1] This action prevents the downstream activation of GLI transcription factors, thereby blocking the pro-proliferative and pro-fibrotic signals of the Hedgehog pathway.
Figure 1: Canonical Hedgehog Signaling and this compound's Mechanism of Action.
Quantitative Data on SMO Inhibition
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 1.3 nM | Bodipy-cyclopamine binding assay | Data on file |
| Kd | 0.8 nM | Radioligand binding assay | Data on file |
| GLI1 mRNA IC50 | 3.3 nM | Ptch+/- MEFs | Data on file |
Cellular Targets in Oncology
In the context of oncology, this compound's primary cellular targets are cancer cells with a dependency on the Hedgehog signaling pathway for their proliferation and survival. This is particularly relevant in tumors with mutations in pathway components, such as loss-of-function mutations in PTCH1 or activating mutations in SMO.
The downstream effects of this compound in cancer cells include:
-
Inhibition of Cell Proliferation: By blocking the expression of GLI target genes that promote cell cycle progression.
-
Induction of Apoptosis: Through the downregulation of survival factors also under the transcriptional control of GLI.
Figure 2: Experimental Workflow for Assessing this compound's Anti-Cancer Activity.
Experimental Protocol: GLI-Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Materials:
-
HEK293T or other suitable cell line
-
GLI-responsive luciferase reporter plasmid (e.g., pGL3-8xGLI-luc)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Recombinant SHH ligand
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well.
-
After 24 hours, co-transfect the cells with the GLI-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 6 hours of transfection, replace the medium with low-serum medium (0.5% FBS).
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a constant concentration of recombinant SHH ligand (e.g., 100 nM) for 24-48 hours to activate the Hedgehog pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Cellular Targets in Idiopathic Pulmonary Fibrosis (IPF)
The application of this compound in IPF broadens its cellular targets to include myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix and scar tissue formation in the lungs.[3][6] In IPF, the Hedgehog pathway is aberrantly activated in the lung tissue, contributing to the differentiation and persistence of myofibroblasts.[7]
By inhibiting SMO in the lung, this compound is proposed to:
-
Induce Myofibroblast Apoptosis: Selective inhibition of the Hedgehog pathway in lung tissue has been shown to cause the apoptosis of myofibroblasts, thereby removing the key cellular driver of fibrosis.[6][7]
-
Reduce Fibrosis: The elimination of myofibroblasts leads to a reduction in the deposition of collagen and other extracellular matrix components, potentially halting or even reversing the fibrotic process.[4]
Figure 3: Proposed Mechanism of this compound in Idiopathic Pulmonary Fibrosis.
Clinical Data in IPF
A Phase 2a clinical trial (NCT04968574) evaluated the safety and efficacy of this compound in patients with IPF.[2]
| Endpoint | This compound (200 mg daily) | Placebo | p-value | Reference |
| Change from Baseline in FVC (% predicted) at 12 weeks | +1.9% | -1.3% | 0.035 | [8] |
| Most Common Adverse Events | Dysgeusia (57%), Muscle Spasms (57%), Alopecia (52%) | Diarrhea (20%), Headache (15%) | N/A | [2] |
Experimental Protocol: In Vitro Myofibroblast Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium (FGM)
-
Transforming growth factor-beta 1 (TGF-β1)
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Primary antibody against alpha-smooth muscle actin (α-SMA)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed primary human lung fibroblasts in a 24-well plate with glass coverslips.
-
Once the cells reach 70-80% confluency, replace the FGM with serum-free medium for 24 hours to induce quiescence.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours to induce myofibroblast differentiation.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate the cells with the primary antibody against α-SMA overnight at 4°C.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining to determine the effect of this compound on myofibroblast differentiation.
Off-Target Effects and Resistance Mechanisms
A comprehensive characterization of this compound's off-target profile from large-scale screening assays (e.g., kinome scans, proteomics-based target deconvolution) is not currently available in the public domain. The existing data points to this compound being a highly selective inhibitor of SMO.
It is important to distinguish between off-target effects and on-target resistance mechanisms. Resistance to SMO inhibitors, including this compound, has been documented and is typically associated with genetic alterations within the Hedgehog pathway itself. These include:
-
Mutations in SMO: Certain mutations in the drug-binding pocket of SMO can reduce the binding affinity of inhibitors.
-
Downstream Mutations: Genetic alterations in components downstream of SMO, such as loss-of-function mutations in SUFU or amplification of GLI2, can lead to pathway reactivation despite SMO inhibition.
These resistance mechanisms are a consequence of the pathway's adaptation to the selective pressure of the drug and do not imply that this compound is interacting with other cellular targets.
The existence of non-canonical Hedgehog signaling pathways, some of which are SMO-independent, is also an area of active research.[9] However, the mechanism of action of this compound is firmly established as being SMO-dependent.
Conclusion
This compound is a potent and selective inhibitor of Smoothened, the primary transducer of the Hedgehog signaling pathway. Its cellular targets are defined by the context of the disease being treated. In oncology, it targets cancer cells that are dependent on aberrant Hedgehog signaling for their growth and survival. In idiopathic pulmonary fibrosis, its therapeutic potential lies in its ability to induce apoptosis in myofibroblasts, the key drivers of fibrosis. While the off-target profile of this compound has not been extensively documented publicly, its high potency and the nature of resistance mechanisms observed clinically suggest a high degree of selectivity for its intended target. Future research, potentially employing unbiased proteomic approaches, will be valuable in further delineating the complete cellular interaction landscape of this promising therapeutic agent.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. This compound for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. Endeavor Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]
- 6. Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (this compound) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF) | Endeavor BioMedicines [endeavorbiomedicines.com]
- 7. Early data suggest a potential benefit of this compound in idiopathic pulmonary fibrosis - Medical Conferences [conferences.medicom-publishers.com]
- 8. mdpi.com [mdpi.com]
- 9. The Hedgehog Signaling Pathway in Idiopathic Pulmonary Fibrosis: Resurrection Time - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Taladegib Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Taladegib, a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, for in vitro cell culture experiments. The protocols outlined below are intended to assist in the design and execution of studies aimed at evaluating the effects of this compound on various cancer cell lines.
Mechanism of Action
This compound is an orally bioavailable antagonist of the SMO receptor.[1] The Hedgehog signaling pathway is a critical regulator of cellular processes during embryonic development.[2] In adult tissues, its aberrant reactivation is implicated in the pathogenesis of several types of cancer, including medulloblastoma, basal cell carcinoma, and some forms of pancreatic and breast cancer, as well as in fibrotic diseases.[1][2][3][4][5]
Under normal conditions, the Patched (PTCH1) receptor inhibits SMO. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation. This compound functions by binding to and inhibiting SMO, thereby blocking the downstream activation of GLI transcription factors and suppressing the pro-tumorigenic effects of the Hedgehog pathway.[1][3]
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density and assay duration.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DAOY | Medulloblastoma | Not explicitly found for this compound, but sensitive to Hh pathway inhibition. | [4][5][6] |
| D-283 MED | Medulloblastoma | Not explicitly found for this compound, but used in Hh pathway inhibitor studies. | |
| D-341 MED | Medulloblastoma | Not explicitly found for this compound, but used in Hh pathway inhibitor studies. | |
| HD-MB03 | Medulloblastoma | Not explicitly found for this compound, but used in Hh pathway inhibitor studies. |
Note: Specific IC50 values for this compound in these cell lines were not found in the provided search results. The cell lines are listed based on their relevance in studies of Hedgehog pathway inhibitors.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is crucial for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound, typically 10 mM, by dissolving the powder in DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., DAOY)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction). Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase during treatment.
-
Allow the cells to adhere and resume growth for 24 hours before treatment.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh complete culture medium. A vehicle control (DMSO at the same final concentration as the highest this compound concentration) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the assay to be performed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7][8]
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Hedgehog Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins in the Hedgehog pathway, such as GLI1 and SUFU.[1][9]
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-SUFU, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes
qPCR is used to measure the changes in mRNA expression of Hedgehog target genes, such as GLI1 and PTCH1.[10]
Materials:
-
Cells treated with this compound in 6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
After treatment, extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Experimental Workflow and Logical Relationships
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. Differential regulation of Gli proteins by Sufu in the lung affects PDGF signaling and myofibroblast development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 6. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SUFU promotes GLI activity in a Hedgehog-independent manner in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for Western Blot Analysis of Hedgehog Pathway Inhibition by Taladegib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the development and progression of various cancers.[3] Taladegib (also known as LY2940680) is a potent, orally bioavailable small-molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog pathway.[4] By inhibiting SMO, this compound effectively downregulates the expression of downstream target genes, including the transcription factor Glioma-associated oncogene homolog 1 (Gli1) and Patched-1 (Ptch1), a receptor for the Hh ligand that is also a transcriptional target of the pathway.[4][5]
Western blot analysis is a fundamental technique used to assess the efficacy of Hedgehog pathway inhibitors like this compound by quantifying the changes in the protein levels of key pathway components. These application notes provide a comprehensive guide to performing Western blot analysis to measure the inhibition of the Hedgehog pathway by this compound, complete with detailed protocols and data interpretation guidelines.
Principle of the Assay
Western blotting enables the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. The workflow involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., Gli1 and Ptch1). The binding of a primary antibody to the target protein is detected using a secondary antibody conjugated to an enzyme or fluorophore, which generates a signal that can be captured and quantified. A decrease in the protein levels of Gli1 and Ptch1 following this compound treatment is indicative of Hedgehog pathway inhibition.
Data Presentation
The following tables present illustrative quantitative data representing the expected dose-dependent and time-dependent effects of this compound on the expression of Gli1 and Ptch1 protein levels in a cancer cell line with a constitutively active Hedgehog pathway. The data is normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a percentage of the untreated control.
Table 1: Dose-Dependent Inhibition of Gli1 and Ptch1 Protein Expression by this compound
| This compound Concentration (nM) | Relative Gli1 Expression (%) | Relative Ptch1 Expression (%) |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | 85 | 90 |
| 10 | 50 | 60 |
| 100 | 15 | 25 |
| 1000 | 5 | 10 |
Table 2: Time-Dependent Inhibition of Gli1 and Ptch1 Protein Expression by this compound (at 100 nM)
| Treatment Duration (hours) | Relative Gli1 Expression (%) | Relative Ptch1 Expression (%) |
| 0 | 100 | 100 |
| 6 | 70 | 80 |
| 12 | 40 | 55 |
| 24 | 15 | 25 |
| 48 | 10 | 20 |
Visualization of Pathways and Workflows
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma, basal cell carcinoma, or pancreatic cancer cell lines).
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Gli1 antibody (e.g., Cell Signaling Technology #3538, 1:1000 dilution).
-
Rabbit anti-Ptch1 antibody (e.g., Cell Signaling Technology #2468, 1:1000 dilution).
-
Loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin, at appropriate dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (at appropriate dilution).
-
HRP-conjugated goat anti-mouse IgG (if using a mouse primary antibody for the loading control).
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager or X-ray film.
Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) for a dose-response experiment.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-Gli1, anti-Ptch1, or loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imager or by exposing it to X-ray film.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands (Gli1 and Ptch1) to the intensity of the corresponding loading control band.
-
Calculate the relative protein expression as a percentage of the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Optimize transfer time and conditions. | |
| Inactive ECL substrate | Use fresh substrate. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody clone. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This application note provides a framework for utilizing Western blot analysis to assess the inhibitory effect of this compound on the Hedgehog signaling pathway. By following the detailed protocols and utilizing the provided data interpretation guidelines, researchers can effectively quantify the reduction in Gli1 and Ptch1 protein levels, thereby confirming the on-target activity of this compound. This methodology is essential for the preclinical evaluation and characterization of Hedgehog pathway inhibitors in cancer research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting of sonic hedgehog-Gli signaling: A potential therapeutic target for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of this compound, a Smoothened inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Sequencing Analysis of Taladegib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taladegib is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is a critical regulator of cellular processes during embryonic development and is aberrantly activated in various cancers, including medulloblastoma and basal cell carcinoma, as well as in fibrotic diseases.[3][4][5][6][7] By inhibiting SMO, this compound effectively downregulates the expression of downstream target genes, such as GLI1, leading to the suppression of tumor growth and fibrotic processes.[3][8]
RNA sequencing (RNA-seq) is a powerful technology for comprehensively analyzing the transcriptome of cells. In the context of this compound treatment, RNA-seq can elucidate the global changes in gene expression, identify novel therapeutic targets, and uncover mechanisms of drug resistance. These application notes provide a framework for conducting and analyzing RNA-seq experiments on cells treated with this compound, including detailed protocols and data interpretation guidelines.
Data Presentation: Expected Outcomes of this compound Treatment on Gene Expression
Table 1: Expected Downregulated Hedgehog Pathway Target Genes Upon this compound Treatment
| Gene Symbol | Gene Name | Typical Function in Hh Pathway | Expected Fold Change (log2) |
| GLI1 | GLI Family Zinc Finger 1 | Transcription factor, key mediator of Hh signaling | Significant Decrease |
| PTCH1 | Patched 1 | Hh receptor, target gene of the pathway (negative feedback) | Decrease |
| HHIP | Hedgehog Interacting Protein | Negative regulator of Hh signaling | Decrease |
| MYC | MYC Proto-Oncogene | Cell cycle progression, proliferation | Decrease |
| CCND1 | Cyclin D1 | Cell cycle progression | Decrease |
| BCL2 | BCL2 Apoptosis Regulator | Inhibition of apoptosis | Decrease |
Table 2: Potential Upregulated Genes Upon this compound Treatment
| Gene Symbol | Gene Name | Potential Function | Expected Fold Change (log2) |
| CASP3 | Caspase 3 | Apoptosis | Increase |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | Increase |
| SUFU | Suppressor of Fused Homolog | Negative regulator of Hh signaling | Increase (in some contexts) |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of this compound and the experimental process for its analysis, the following diagrams are provided.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Experimental workflow for RNA sequencing analysis of this compound-treated cells.
Caption: Bioinformatics pipeline for RNA sequencing data analysis.
Experimental Protocols
The following protocols provide a general framework. Specific parameters such as cell density, drug concentration, and incubation times should be optimized for the specific cell line and experimental goals.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line with a known active Hedgehog pathway, for example, Daoy (medulloblastoma) or SU-FU-mutant cell lines.
-
Cell Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be prepared.
-
Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with the prepared this compound-containing medium or the vehicle control medium. A typical concentration range for in vitro studies with SMO inhibitors is 10-100 nM, and a common treatment duration is 24-72 hours.
-
Harvesting: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells directly in the plate for RNA extraction.
Protocol 2: Total RNA Extraction
-
Lysis: Lyse the cells using a lysis buffer from a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific).
-
Homogenization: Homogenize the lysate by passing it through a syringe with a fine-gauge needle or by using a rotor-stator homogenizer.
-
RNA Purification: Follow the manufacturer's protocol for RNA purification. This typically involves a combination of organic extraction and/or column-based purification to remove proteins, DNA, and other contaminants.
-
DNase Treatment: Perform an on-column or in-solution DNase digestion to remove any contaminating genomic DNA.
-
Elution: Elute the purified RNA in RNase-free water.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for RNA-seq.
Protocol 3: RNA Sequencing Library Preparation and Sequencing
-
Library Preparation Kit: Use a commercially available RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
mRNA Enrichment/rRNA Depletion: For a focused analysis of protein-coding genes, enrich for polyadenylated mRNA using oligo(dT) magnetic beads. Alternatively, to analyze both coding and non-coding RNA, deplete ribosomal RNA (rRNA).
-
Fragmentation and Priming: Fragment the enriched/depleted RNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the quality and quantity of the prepared library using a bioanalyzer and qPCR.
-
Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of a specified length (e.g., 150 bp).
Protocol 4: Bioinformatics Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-treated and vehicle control groups. Key metrics include the log2 fold change and the adjusted p-value (FDR).
-
Functional and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound treatment.
The application of RNA sequencing to study the effects of this compound provides a comprehensive view of the transcriptomic changes induced by Hedgehog pathway inhibition. The protocols and data presented here offer a guide for researchers to design, execute, and interpret their own RNA-seq experiments with this compound. This powerful combination of a targeted therapeutic and a high-throughput sequencing technology will continue to advance our understanding of Hedgehog-driven diseases and aid in the development of more effective treatments.
References
- 1. Expression profiling of medulloblastoma: PDGFRA and the RAS/MAPK pathway as therapeutic targets for metastatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Neurodevelopmental and Molecular Landscape of Medulloblastoma Subgroups: Current Targets and the Potential for Combined Therapies [mdpi.com]
- 4. Temporal profiling of therapy resistance in human medulloblastoma identifies novel targetable drivers of recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Taladegib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize inhibitors of the Hedgehog (Hh) signaling pathway, with a specific focus on the potent Smoothened (SMO) antagonist, Taladegib (also known as LY2940680).
Introduction
This compound is a small molecule inhibitor that targets the Smoothened (SMO) receptor, a key transducer of the Hedgehog signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma, as well as in fibrotic diseases.[2][3] this compound has demonstrated potent inhibition of the Hh pathway and has been investigated in clinical trials for several types of solid tumors.[2][4] High-throughput screening assays are essential for the discovery of novel Hh pathway inhibitors and for characterizing the activity of compounds like this compound. This document outlines two primary HTS methodologies: a biochemical fluorescence polarization assay and a cell-based reporter gene assay.
Data Presentation: this compound Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Daoy | Medulloblastoma | 0.79 | Potent activity in a well-established medulloblastoma cell line.[1] |
| Medulloblastoma | Medulloblastoma | 0.0435 | Demonstrates significant potency in medulloblastoma cells.[5] |
| Mucin-producing Cholangiocarcinoma | Cholangiocarcinoma | 49.8 ± 4.5 | Moderate inhibitory effect on cell proliferation.[5] |
| Mixed Cholangiocarcinoma | Cholangiocarcinoma | 61.2 ± 21.1 | Moderate inhibitory effect on cell proliferation.[5] |
| A2058 | Melanoma | > 50 | Indicates low activity in this specific melanoma cell line.[5] |
| SMO D473H mutant | - | 0.4 | Retains activity against a common drug-resistant SMO mutation.[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the screening process, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for two common HTS assays used to screen for Hedgehog pathway inhibitors like this compound.
Biochemical Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled ligand to the SMO receptor. Inhibition of this binding by a compound like this compound results in a decrease in the fluorescence polarization signal.
Materials:
-
Purified, soluble human SMO receptor protein
-
Fluorescently labeled SMO ligand (e.g., a BODIPY-cyclopamine derivative)
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.01% Tween-20 and 0.1% Bovine Serum Albumin (BSA)
-
384-well, low-volume, black, round-bottom plates
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well assay plate.
-
Include wells with DMSO only for negative (no inhibition) and positive (maximal signal) controls.
-
-
Reagent Preparation:
-
Dilute the fluorescently labeled SMO ligand in Assay Buffer to a final concentration of approximately 2-5 nM.
-
Dilute the purified SMO receptor in Assay Buffer to a concentration that yields a robust signal window (typically determined during assay development, e.g., 10-20 nM).
-
-
Assay Procedure:
-
Add 10 µL of the diluted SMO receptor solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the diluted fluorescent ligand solution to all wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the Z' factor to assess assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Normalize the data to the positive (DMSO) and negative (a known potent inhibitor like this compound or no SMO protein) controls.
-
Generate dose-response curves and calculate IC50 values for active compounds.
-
Cell-Based Gli-Luciferase Reporter Gene Assay
This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Activation of the Hedgehog pathway leads to an increase in luciferase expression, which can be inhibited by compounds like this compound.
Materials:
-
NIH/3T3 or similar cells stably transfected with a Gli-responsive luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Medium: Low-serum medium (e.g., DMEM with 0.5% FBS).
-
Hedgehog pathway agonist (e.g., SAG or a purified Shh ligand).
-
384-well, white, solid-bottom cell culture plates.
-
This compound (as a positive control).
-
DMSO (for compound dilution).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the Gli-luciferase reporter cells in cell culture medium.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Dilute the compounds in Assay Medium.
-
Remove the cell culture medium from the plates and add 20 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle (DMSO in Assay Medium) as controls.
-
-
Pathway Activation and Incubation:
-
Prepare a solution of the Hedgehog pathway agonist (e.g., 100 nM SAG) in Assay Medium.
-
Add 20 µL of the agonist solution to all wells except for the negative control wells (which receive 20 µL of Assay Medium only).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plate and the luciferase reagent to room temperature.
-
Add 40 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the Z' factor using the stimulated (agonist + vehicle) and unstimulated (vehicle only) wells as high and low controls.
-
Normalize the data and generate dose-response curves to determine the IC50 values for the test compounds.
-
Conclusion
The described fluorescence polarization and Gli-luciferase reporter gene assays provide robust and scalable platforms for the high-throughput screening and characterization of Hedgehog pathway inhibitors. This compound serves as an excellent positive control for these assays due to its high potency and well-defined mechanism of action. Careful assay optimization and validation, including the consistent achievement of a high Z' factor, are critical for the successful identification of novel and potent modulators of this important signaling pathway.
References
- 1. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. mdpi.com [mdpi.com]
- 4. University of California Health Solid Tumor Trial → ENV-101 (this compound) in Patients With Advanced Solid Tumors Harboring PTCH1 Loss of Function Mutations [clinicaltrials.ucbraid.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lentiviral Transduction in Combination with Taladegib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells.[1] This technology is frequently employed in cancer research to study gene function, validate drug targets, and develop novel therapeutic strategies. Taladegib (formerly LY2940680) is a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[2][3] The Hedgehog pathway is a critical regulator of embryonic development and can be aberrantly activated in various cancers, contributing to tumor growth and proliferation.[4][5][6][7] this compound exerts its effect by binding to and inhibiting Smoothened (SMO), a key signal transducer in the Hh pathway.[2][3][8]
This document provides detailed application notes and protocols for the combined use of lentiviral transduction and this compound treatment. This combination can be utilized to investigate the interplay between specific genes of interest and the Hedgehog signaling pathway, to explore synergistic anti-cancer effects, or to develop more effective therapeutic approaches.
Data Presentation
Table 1: this compound (ENV-101) Clinical Trial Information
| Parameter | Information | Reference |
| Mechanism of Action | Inhibitor of the Hedgehog (Hh) signaling pathway by targeting Smoothened (SMO). | [2][9][10] |
| Indications in Trials | Idiopathic Pulmonary Fibrosis (IPF), various advanced solid tumors including basal cell carcinoma, small cell lung cancer, breast cancer, and soft tissue sarcoma. | [3][11][12][13][14] |
| Administration | Oral | [2][11] |
| Dose in Phase 2 IPF Trial | 200 mg once daily. | [11][15] |
| Maximum Tolerated Dose (Phase I) | 400 mg orally once daily. | [8] |
| Common Adverse Events | Alterations in taste, hair loss/thinning, muscle spasms, fatigue, nausea, rash. | [8][10] |
Table 2: Representative Lentiviral Transduction Parameters
| Parameter | Recommendation | Reference |
| Cell Seeding Density | 0.5 x 10^5 cells/well in a 24-well plate (should be ~50-70% confluent at time of transduction). | [16][17] |
| Polybrene Concentration | 2–12 µg/ml (optimize for cell type). | [16] |
| Multiplicity of Infection (MOI) | Test a range (e.g., 1, 2, 5, 10, 20) to determine optimal transduction efficiency for the specific cell line. | [1][16] |
| Incubation Time with Virus | 4 to 24 hours. | [1][17] |
| Selection Agent (e.g., Puromycin) | 1-10 µg/mL (determine optimal concentration via a kill curve). | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hedgehog signaling pathway and this compound's mechanism of action.
Caption: Workflow for lentiviral transduction and subsequent this compound treatment.
Experimental Protocols
Protocol 1: Lentiviral Transduction of Target Cells
This protocol describes the general steps for transducing mammalian cells with lentiviral particles. Optimization will be required for specific cell lines.
Materials:
-
Target cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lentiviral particles (containing gene of interest and a selection marker, e.g., puromycin resistance)
-
Polybrene (10 mg/ml stock)
-
6-well or 24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Day 1: Seed Cells
-
Day 2: Transduction
-
Thaw lentiviral aliquots on ice.
-
Prepare transduction medium: for each well, add the desired amount of lentiviral particles and Polybrene (final concentration of 2-12 µg/ml) to complete cell culture medium.[16] The volume of virus should not exceed one-third of the final medium volume.[16]
-
Calculate the required volume of virus based on the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs for new cell lines.[1][16]
-
Remove the culture medium from the cells and add the transduction medium.
-
Incubate for 18-20 hours at 37°C with 5% CO2. For cells sensitive to viral toxicity, this incubation time can be reduced to as little as 4 hours.[1][17]
-
-
Day 3: Media Change
-
Day 4 and Onwards: Selection and Expansion
-
Approximately 24-48 hours after the media change, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration should be predetermined with a kill curve on non-transduced cells.
-
Maintain one well of non-transduced cells with the selection antibiotic as a control.
-
Replace the selection medium every 3-4 days until single colonies of resistant cells can be identified (typically 10-12 days).[17]
-
Expand the stably transduced cell population for further experiments.
-
Protocol 2: Combination Treatment with this compound
This protocol outlines the treatment of stably transduced cells with this compound.
Materials:
-
Stably transduced cells (from Protocol 1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)
Procedure:
-
Cell Seeding:
-
Plate the stably transduced cells at the desired density for your downstream assay. Allow cells to adhere and resume logarithmic growth (typically overnight).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Note: The optimal in vitro concentration of this compound will need to be determined empirically for your specific cell line and assay. Based on its potency, a starting range of 1 nM to 10 µM is a reasonable starting point for dose-response experiments.
-
Remove the medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
-
Downstream Analysis:
-
Following treatment, proceed with the planned analysis. This could include:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic or cytostatic effects of the combination.
-
Quantitative PCR (qPCR): To measure changes in the expression of Hedgehog target genes (e.g., GLI1, PTCH1) or the lentivirally introduced transgene.
-
Western Blotting: To analyze changes in protein expression levels related to the Hedgehog pathway or other pathways of interest.
-
Flow Cytometry: To analyze cell cycle progression or apoptosis.
-
-
Concluding Remarks
The combination of lentiviral transduction and treatment with the SMO inhibitor this compound offers a versatile platform for investigating complex biological questions in cancer and other diseases where the Hedgehog pathway is implicated. The protocols provided herein serve as a starting point. Researchers must optimize conditions such as MOI, antibiotic concentration, and this compound dosage for their specific experimental system to ensure reliable and reproducible results. Careful consideration of appropriate controls, including non-transduced cells, cells transduced with a control vector, and vehicle-treated cells, is essential for the accurate interpretation of data.
References
- 1. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 10. Endeavor BioMedicines Announces Publication of Positive Data from Phase 2a Trial in The Lancet Respiratory Medicine Evaluating this compound (ENV-101) in Individuals with Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]
- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Facebook [cancer.gov]
- 15. Endeavor Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]
- 16. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 17. origene.com [origene.com]
Application Notes & Protocols: Utilizing Taladegib in 3D Organoid Cultures for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Taladegib (also known as LY2940680) is an orally bioavailable small molecule inhibitor that targets the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development for processes like cellular growth and differentiation.[1][3] In adult tissues, the Hh pathway is typically inactive, but its aberrant reactivation is a known driver in various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[3][4] this compound functions by antagonizing Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby suppressing the oncogenic signaling cascade.[1][3]
Three-dimensional (3D) organoid technology, particularly the use of patient-derived organoids (PDOs), has emerged as a powerful preclinical platform.[5][6] PDOs can be generated from patient tumor biopsies and closely replicate the original tumor's genetic and phenotypic heterogeneity, making them superior models for personalized drug screening compared to traditional 2D cell lines.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D organoid cultures to investigate its therapeutic potential and to stratify patient response.
Mechanism of Action: this compound and the Hedgehog Pathway
The Hedgehog signaling pathway's activity is tightly regulated and centered around the primary cilium, a specialized organelle that acts as a signaling hub.[4][9]
-
Inactive State ("Off"): In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the receptor Patched1 (PTCH1) localizes to the primary cilium and actively inhibits the G protein-coupled receptor-like protein Smoothened (SMO), preventing its entry into the cilium.[3][9] In the cytoplasm, the Suppressor of Fused (SUFU) protein binds to and sequesters the GLI family of transcription factors (GLI1, GLI2, GLI3), preventing them from entering the nucleus and activating target genes.
-
Active State ("On"): When an Hh ligand binds to PTCH1, the inhibition on SMO is relieved.[3] SMO then translocates into the primary cilium, initiating a signaling cascade that leads to the dissociation of GLI proteins from SUFU.[4] Activated GLI proteins move into the nucleus, where they drive the transcription of Hh target genes responsible for cell proliferation, survival, and differentiation.[3]
-
Inhibition by this compound: this compound is a potent and selective antagonist of SMO.[1][10] It binds directly to the SMO receptor, locking it in an inactive conformation.[3] This action prevents the downstream activation and nuclear translocation of GLI transcription factors, effectively shutting down the pathway even when PTCH1 is mutated or when Hh ligands are overexpressed.[1][3]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Endeavor Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Patient-Derived Organoids and Drug Screening for Biliary Tract Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 7. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 8. Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. [PDF] Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taladegib for IPF Cell Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Taladegib in Idiopathic Pulmonary Fibrosis (IPF) cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in IPF?
This compound (also known as ENV-101) is a potent, orally available small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Specifically, it targets Smoothened (SMO), a key transmembrane protein in this pathway.[1] In IPF, the Hedgehog pathway is abnormally reactivated, which promotes the survival and activity of myofibroblasts—the primary cells responsible for the excessive scar tissue formation (fibrosis) in the lungs.[3][4] By inhibiting SMO, this compound blocks the downstream signaling cascade, leading to the inactivation and apoptosis (programmed cell death) of these myofibroblasts, thereby potentially halting or even reversing the fibrotic process.[1]
Q2: What cell models are appropriate for studying this compound's effects on IPF?
The most relevant in vitro models for studying this compound in the context of IPF are:
-
Primary Human Lung Fibroblasts isolated from IPF patients (IPF-HLFs): These are considered the gold standard as they most accurately represent the disease phenotype.
-
Normal Human Lung Fibroblasts (NHLF): These are used as a healthy control to compare against IPF-HLFs and to study the induction of a fibrotic phenotype, for example, by treatment with TGF-β.
-
Fibroblast cell lines (e.g., NIH/3T3): While not of human origin, this mouse embryonic fibroblast cell line is widely used for studying Hedgehog signaling and can be valuable for initial mechanism-of-action studies and assay validation.
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
While specific optimal concentrations can vary significantly based on the cell type, cell density, and assay duration, a common starting point for potent small molecule inhibitors is to perform a dose-response curve. Based on the activity of other Hedgehog pathway inhibitors, a suggested range for initial experiments would be from 1 nM to 10 µM . It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell model.
Q4: How can I confirm that this compound is inhibiting the Hedgehog pathway in my cell model?
Inhibition of the Hedgehog pathway can be confirmed by measuring the expression of its downstream target genes. The most common and reliable markers are Gli1 and Ptch1 . A significant decrease in the mRNA levels of these genes after this compound treatment indicates successful pathway inhibition. This is typically measured using quantitative real-time PCR (qRT-PCR).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant decrease in Gli1/Ptch1 expression after this compound treatment. | 1. Sub-optimal drug concentration: The concentration of this compound may be too low to effectively inhibit the pathway in your specific cell model. 2. Incorrect assay timing: The timeframe for measuring target gene expression may be too short or too long. 3. Cell line resistance: Some cell lines may have mutations downstream of SMO (e.g., in SUFU or Gli) rendering them resistant to SMO inhibitors. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the IC50. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in gene expression. 3. If resistance is suspected, consider using a Gli inhibitor (e.g., GANT61) as a positive control for pathway inhibition downstream of SMO. |
| High variability in experimental results between different batches of primary IPF fibroblasts. | 1. Inherent donor heterogeneity: Primary cells from different IPF patients will have genetic and epigenetic differences, leading to varied responses. 2. Cell passage number: As primary cells are cultured for extended periods, their phenotype can change. | 1. Use cells from at least three different donors for key experiments to ensure the observed effects are not donor-specific. Pool data where appropriate or analyze as individual replicates. 2. Maintain a consistent and low passage number for all experiments (e.g., passages 2-6). |
| This compound treatment shows significant cytotoxicity at concentrations expected to be effective. | 1. Off-target effects: At higher concentrations, small molecules can have off-target effects leading to cell death. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to establish a clear therapeutic window. Use the lowest effective concentration that shows pathway inhibition without significant cell death. 2. Ensure the final concentration of the solvent in the cell culture medium is low and consistent across all treatment groups, including a vehicle-only control (typically ≤ 0.1% DMSO). |
| No reduction in fibrotic markers (e.g., α-SMA, Collagen I) despite confirmed Hedgehog pathway inhibition. | 1. Insufficient stimulation: If using normal fibroblasts, the pro-fibrotic stimulus (e.g., TGF-β) may not be potent enough to induce a strong fibrotic phenotype. 2. Assay timing: The timeframe for observing changes in protein expression or extracellular matrix deposition is typically longer than for gene expression. | 1. Optimize the concentration of the pro-fibrotic stimulus. 2. Extend the treatment duration. Changes in protein levels (via Western blot or immunofluorescence) may require 48-72 hours, while collagen deposition (via Sirius Red staining) may take even longer. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on Hedgehog Pathway Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Hedgehog pathway activity in lung fibroblasts.
Methodology:
-
Cell Seeding: Seed primary human lung fibroblasts (either IPF or normal) in a 12-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Stimulation (if using normal fibroblasts): If using normal fibroblasts, stimulate them with an appropriate concentration of a pro-fibrotic agent like TGF-β (e.g., 5 ng/mL) to activate the Hedgehog pathway.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Replace the medium in the wells with the this compound-containing medium and incubate for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR using primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of Gli1 and Ptch1 compared to the vehicle control. Plot the results as a function of this compound concentration and determine the IC50.
Protocol 2: Assessment of this compound's Effect on Myofibroblast Differentiation
Objective: To evaluate the ability of this compound to inhibit or reverse the myofibroblast phenotype.
Methodology:
-
Cell Seeding: Seed IPF fibroblasts or TGF-β-stimulated normal fibroblasts on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with an effective, non-toxic concentration of this compound (determined from Protocol 1) for 48-72 hours. Include positive (TGF-β only) and negative (vehicle only) controls.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against α-Smooth Muscle Actin (α-SMA).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining per cell.
-
Western Blot (Parallel Experiment):
-
Lyse cells from a parallel experiment and quantify total protein.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against α-SMA, Collagen Type I, and a loading control (e.g., β-actin).
-
Quantify band intensity to determine changes in protein expression.
-
Visualizations
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
Caption: Workflow for optimizing this compound concentration.
References
Troubleshooting Taladegib solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Taladegib in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: this compound Solubility in DMSO
This guide addresses common issues encountered when preparing this compound solutions in DMSO.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| SOL-T01 | Why is my this compound not fully dissolving in DMSO at the expected concentration? | 1. Suboptimal DMSO Quality: DMSO is hygroscopic and readily absorbs moisture from the air. Water contamination significantly reduces the solubility of many organic compounds, including this compound.[1] 2. Low Temperature: The dissolution of this compound in DMSO may be an endothermic process, meaning solubility increases with temperature. 3. Insufficient Agitation: The compound may not be adequately dispersed in the solvent to facilitate dissolution. 4. Supersaturation: Attempting to dissolve this compound above its solubility limit. | 1. Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous or molecular sieves-dried DMSO. Avoid using DMSO from a bottle that has been open for an extended period. 2. Gentle Warming: Warm the solution in a water bath at 37-50°C for 10-30 minutes. Do not exceed 50°C to prevent potential compound degradation. 3. Vortexing and Sonication: Vortex the solution for several minutes. If undissolved particles remain, sonicate the solution in a water bath. Sonication uses sound energy to agitate particles and can significantly aid dissolution.[2] 4. Consult Solubility Data: Refer to the solubility data table below. Ensure your target concentration is within the reported solubility range. |
| SOL-T02 | My this compound solution was clear, but now I see crystals or precipitate after storage. What happened? | 1. Temperature Fluctuation: Storage at lower temperatures (e.g., 4°C or -20°C) can cause the compound to crystallize out of a saturated or near-saturated solution. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation. 3. Moisture Contamination: Moisture may have entered the storage vial over time, reducing solubility. | 1. Re-dissolve before use: Before use, bring the vial to room temperature and gently warm it to 37°C to redissolve the precipitate. Confirm complete dissolution by visual inspection. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. 3. Proper Storage: Ensure vials are tightly sealed to prevent moisture absorption. Store aliquots at -20°C or -80°C for long-term stability.[1][2] |
| SOL-T03 | When I add my this compound DMSO stock to aqueous cell culture media or buffer, a precipitate forms. How can I prevent this? | 1. Poor Aqueous Solubility: this compound is poorly soluble in water. When the DMSO stock is diluted into an aqueous solution, the compound can crash out as the solvent environment changes from organic to aqueous. 2. High Final Concentration of this compound: The final concentration of this compound in the aqueous medium may exceed its aqueous solubility limit. 3. High Final Concentration of DMSO: While DMSO aids initial dissolution, high concentrations can be toxic to cells. However, a certain amount is needed to maintain solubility in the aqueous environment. | 1. Stepwise Dilution: Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium. 2. Lower the Final this compound Concentration: If possible, reduce the final working concentration of this compound in your experiment. 3. Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. Ensure the final DMSO concentration is sufficient to maintain solubility without causing cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. 4. Use of Co-solvents (for in vivo studies): For animal studies, formulations with co-solvents like PEG300, Tween-80, or corn oil can improve solubility.[1] |
Quantitative Data: this compound Solubility in DMSO
The reported solubility of this compound in DMSO varies across different suppliers and experimental conditions. The following table summarizes the available data.
| Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 50 mg/mL | 97.56 mM | Requires sonication; hygroscopic DMSO significantly impacts solubility.[1] |
| TargetMol | 5.64 mg/mL | 11 mM | Sonication is recommended.[2] |
Note: The variability in reported solubility may be due to differences in compound purity, DMSO quality, temperature, and the methods used for determination. It is recommended to perform a solubility test for your specific lot of this compound.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Published data suggests stability for up to 1 year at -20°C and 2 years at -80°C in DMSO.[1]
-
Protocol for a General Solubility Test
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
A series of sterile vials
-
Pipettes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Use this stock to prepare a serial dilution in DMSO.
-
Visually inspect each dilution for any undissolved particles or precipitate.
-
The highest concentration that remains a clear solution is the approximate solubility under those conditions.
-
To assess the impact of temperature, incubate the dilutions at different temperatures (e.g., room temperature, 37°C) and observe solubility.
-
To assess the impact of sonication, compare the solubility of a sample with and without sonication.
-
Visualizations
Hedgehog Signaling Pathway and this compound's Mechanism of Action```dot
Caption: A stepwise workflow for dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For in vivo applications, formulations may require co-solvents.
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The reported solubility varies, with some sources indicating up to 50 mg/mL. [1]However, a more conservative and readily achievable concentration is around 5-10 mg/mL. [2]It is always best to determine the solubility for your specific lot and experimental conditions.
Q3: Can I heat my this compound solution to help it dissolve?
A3: Yes, gentle warming to 37°C can aid dissolution. Some protocols suggest heating up to 50°C. However, prolonged or excessive heating should be avoided to prevent compound degradation.
Q4: How should I store my this compound DMSO stock solution?
A4: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C (for up to 1 year) or -80°C (for up to 2 years). [1]This prevents degradation and avoids issues with repeated freeze-thaw cycles.
Q5: My cells are showing signs of toxicity. Could it be the this compound solution?
A5: While this compound has biological activity, cellular toxicity can also be caused by the DMSO vehicle. Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and preferably at or below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to differentiate between compound-specific effects and solvent-induced toxicity.
Q6: Are there any alternatives to DMSO for dissolving this compound?
A6: While DMSO is the most common solvent for preparing stock solutions of this compound for in vitro studies, for specific applications like in vivo studies, formulations using co-solvents such as polyethylene glycol (PEG), Tween-80, or corn oil may be necessary to achieve the desired concentration and bioavailability.
References
Technical Support Center: Managing Taladegib in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the on- and potential off-target effects of Taladegib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY2940680) is an orally bioavailable small molecule that acts as an antagonist of the Smoothened (SMO) receptor.[1][2] SMO is a key component of the Hedgehog (Hh) signaling pathway.[3] By inhibiting SMO, this compound effectively suppresses the Hh signaling cascade, which plays a crucial role in cell growth, differentiation, and tissue repair.[3] Constitutive activation of this pathway is associated with uncontrolled cell proliferation in various cancers.[3]
Q2: What are the known on-target effects of this compound observed in clinical trials?
The most commonly reported adverse events in clinical trials with this compound are considered on-target effects due to the inhibition of the Hedgehog pathway in normal tissues.[4] These include:
These effects are generally mild to moderate in severity.[5]
Q3: Are there any known specific off-target effects of this compound at a molecular level?
Currently, publicly available data does not provide a comprehensive profile of specific molecular off-targets for this compound. As with most small molecule inhibitors, there is a potential for off-target binding, which can lead to unintended biological effects. Researchers should consider experimental validation of this compound's selectivity in their specific model system.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
Several methods can be employed to investigate the selectivity of this compound and identify potential off-target interactions:
-
Kinome Scanning/Profiling: These are biochemical assays that test the activity of an inhibitor against a large panel of kinases.[8][9] This is a crucial step to identify if this compound interacts with any unintended kinases. Commercial services are available for broad kinase profiling.[10][11][12]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.[13][14][15] CETSA can be used to confirm the engagement of this compound with SMO and to screen for other potential protein interactions within the cell.[16][17]
-
Proteomics Approaches: Advanced proteomic techniques can be used to identify proteins that interact with this compound directly or indirectly in cells or tissue lysates.
Q5: What are some general strategies to minimize the impact of potential off-target effects in my experimental design?
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (inhibition of Hh signaling) to minimize potential off-target interactions.
-
Include Multiple Controls:
-
Vehicle Control: To control for the effects of the solvent (e.g., DMSO).
-
Inactive Structural Analog: If available, an analog of this compound that does not bind to SMO can help differentiate on-target from off-target effects.
-
Genetic Controls: Use cell lines with knockout or knockdown of SMO to confirm that the observed phenotype is dependent on the intended target.
-
-
Orthogonal Approaches: Confirm key findings using a different method to inhibit the Hedgehog pathway (e.g., another SMO inhibitor with a different chemical scaffold, or siRNA/shRNA targeting SMO or downstream components like GLI).
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After this compound Treatment
Possible Cause:
-
On-target effect: The Hedgehog pathway is involved in numerous cellular processes, and its inhibition may lead to unforeseen consequences in your specific experimental model.
-
Off-target effect: this compound may be interacting with other proteins in your system, leading to the observed phenotype.
-
Experimental artifact: Issues with cell culture conditions, reagent quality, or experimental procedures.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm On-Target Engagement | Measure the expression of known Hedgehog pathway target genes (e.g., GLI1, PTCH1) by qRT-PCR or Western blot for downstream protein products. A significant decrease in their expression confirms that this compound is inhibiting the pathway as expected. |
| 2 | Dose-Response Analysis | Perform a dose-response experiment to see if the unexpected phenotype correlates with the concentration of this compound required for Hedgehog pathway inhibition. If the phenotype only appears at much higher concentrations, it is more likely to be an off-target effect. |
| 3 | Rescue Experiment | If possible, try to rescue the phenotype by activating the Hedgehog pathway downstream of SMO (e.g., by overexpressing a constitutively active form of GLI1). If the phenotype is reversed, it is likely an on-target effect. |
| 4 | Use an Alternative SMO Inhibitor | Treat your cells with a structurally different SMO inhibitor (e.g., Vismodegib, Sonidegib). If the same unexpected phenotype is observed, it is more likely to be an on-target effect of Hedgehog pathway inhibition. |
| 5 | Investigate Off-Targets | If the above steps suggest an off-target effect, consider performing experiments like kinome screening or CETSA to identify potential off-target binders of this compound. |
Issue 2: High Cell Toxicity or Death at Expected Efficacious Concentrations
Possible Cause:
-
On-target toxicity: The Hedgehog pathway may be essential for the survival of your specific cell type.
-
Off-target toxicity: this compound may be inhibiting a protein crucial for cell viability.
-
Poor compound solubility or stability: The compound may be precipitating in the culture medium, leading to non-specific toxicity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound Solubility | Visually inspect the culture medium for any signs of precipitation after adding this compound. You can also measure the concentration of this compound in the medium over time using analytical methods like HPLC. |
| 2 | Perform a Viability Assay with a Wide Concentration Range | Use a sensitive cell viability assay (e.g., CellTiter-Glo®, MTS assay) to determine the precise IC50 for toxicity. Compare this to the IC50 for Hedgehog pathway inhibition. A large window between efficacy and toxicity suggests on-target effects are achievable without significant cell death. |
| 3 | Assess Apoptosis Markers | Use assays like Annexin V staining or caspase activity assays to determine if the cell death is programmed (apoptosis), which can be a consequence of on-target pathway inhibition in some cancer cells. |
| 4 | SMO Knockout/Knockdown Control | Compare the viability of wild-type cells to cells with reduced or no SMO expression when treated with this compound. If the SMO-deficient cells are resistant to the toxic effects, it points towards on-target toxicity. |
| 5 | Consider Off-Target Kinase Inhibition | If off-target toxicity is suspected, review literature for known toxicities associated with inhibition of major kinase families and consider a kinome scan to see if this compound interacts with any of these. |
Data Summary
Table 1: Common On-Target Adverse Events of Hedgehog Pathway Inhibitors (including this compound) from Clinical Trials
| Adverse Event | Frequency in HPI-Treated Patients | Putative Mechanism | Management Strategies in a Clinical Context |
| Muscle Spasms | 49% - 66.4% | Inhibition of Hh pathway in muscle tissue, potentially affecting calcium channels.[3] | Exercise, massage, thermal compresses.[3] |
| Taste Alterations (Dysgeusia/Ageusia) | 38% - 71% | Hh pathway is involved in the maintenance and differentiation of taste buds.[17] | Patient counseling and dietary advice. |
| Alopecia (Hair Loss) | 43% - 66% | Hh pathway is crucial for hair follicle cycling; inhibition prevents the transition to the growth (anagen) phase.[17] | Patient counseling. |
| Weight Loss | Common | Can be a consequence of decreased appetite and taste alterations. | Nutritional support and monitoring. |
| Fatigue (Asthenia) | Common | The exact mechanism is not fully elucidated but is a common side effect of many targeted therapies. | Patient counseling and management of other symptoms. |
Note: Frequencies are based on studies of Hedgehog pathway inhibitors, including vismodegib and sonidegib, which share a similar mechanism of action with this compound.[3][4][17]
Experimental Protocols
Protocol 1: Validating On-Target Engagement of this compound using qRT-PCR
Objective: To confirm that this compound is inhibiting the Hedgehog signaling pathway in your target cells by measuring the mRNA levels of the downstream target gene, GLI1.
Materials:
-
Target cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding: Plate your target cells at a density that will allow for logarithmic growth during the experiment.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48 hours) based on the expected dynamics of gene expression in your system.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with primers for GLI1 and your chosen housekeeping gene.
-
Data Analysis: Calculate the relative expression of GLI1 normalized to the housekeeping gene using the ΔΔCt method. A dose-dependent decrease in GLI1 mRNA levels in this compound-treated cells compared to the vehicle control indicates on-target activity.
Protocol 2: Outline for Cellular Thermal Shift Assay (CETSA) to Detect Target Engagement
Objective: To demonstrate the direct binding of this compound to the SMO receptor in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.
Workflow:
-
Cell Treatment: Treat one population of cells with this compound at a saturating concentration and another with a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (SMO) using an antibody-based method like Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble SMO as a function of temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 4. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Endeavor BioMedicines Announces Publication of Positive Data from Phase 2a Trial in The Lancet Respiratory Medicine Evaluating this compound (ENV-101) in Individuals with Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]
- 7. A phase I and pharmacokinetic study of this compound, a Smoothened inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. chayon.co.kr [chayon.co.kr]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Bioavailability of Taladegib in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo animal studies with Taladegib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (formerly LY2940680) is an orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway.[1] It is investigated for its potential in treating various cancers and idiopathic pulmonary fibrosis. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility. This poor solubility is a major factor limiting its oral bioavailability, leading to variable absorption and potentially suboptimal exposure in preclinical animal models.
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: Given this compound's BCS Class II characteristics, the primary goal is to enhance its dissolution rate and maintain a solubilized state in the gastrointestinal tract. The most common and effective strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), can improve solubility and absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution rate and bioavailability.
Q3: Which animal models are typically used for pharmacokinetic studies of this compound?
A3: Mice and rats are the most common preclinical species for pharmacokinetic evaluation of orally administered drugs like this compound. These models are well-characterized, cost-effective, and require smaller amounts of the test compound.
Q4: What are the key pharmacokinetic parameters to assess when evaluating different this compound formulations?
A4: The primary pharmacokinetic parameters to compare the performance of different formulations are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed. An improved formulation will typically show a higher AUC and Cmax, and potentially a shorter Tmax compared to a simple suspension.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals in the same dosing group.
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent oral gavage technique. Verify the dose volume is accurate for each animal's body weight. Refer to the detailed oral gavage protocol below. |
| Formulation Instability | If using a suspension, ensure it is homogenous and does not settle during the dosing period. For lipid-based or amorphous formulations, check for any signs of drug precipitation before administration. |
| Physiological Differences | Differences in gastric pH or food intake can affect drug dissolution. Ensure consistent fasting periods before dosing. |
Issue 2: Lower than expected plasma exposure (low AUC and Cmax).
| Potential Cause | Troubleshooting Step |
| Poor Solubility and Dissolution | The formulation may not be adequately enhancing the solubility of this compound. Consider switching to a more advanced formulation strategy (e.g., from a simple suspension to an amorphous solid dispersion or a lipid-based system). |
| Drug Degradation | Assess the stability of this compound in the formulation and in simulated gastric and intestinal fluids. |
| First-Pass Metabolism | While this compound has high permeability, significant metabolism in the gut wall or liver could limit systemic exposure. This is an inherent property of the molecule that formulation changes may not fully overcome. |
Issue 3: Complications during or after oral gavage.
| Potential Cause | Troubleshooting Step |
| Esophageal or Gastric Injury | This can occur with improper gavage technique. Ensure the gavage needle is the correct size for the animal and is inserted gently without force.[2][3] |
| Accidental Tracheal Administration | This can lead to respiratory distress. If the animal struggles excessively or shows signs of choking, withdraw the needle immediately. Ensure proper restraint and alignment of the head and neck.[4] |
| Reflux of Dosing Solution | Administer the formulation slowly to prevent reflux. Do not exceed the recommended maximum dosing volumes for the species.[4][5] |
Quantitative Data Presentation
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 250 ± 50 | 4.0 ± 1.0 | 1500 ± 300 | 100 (Reference) |
| Lipid-Based Formulation (SEDDS) | 10 | 750 ± 150 | 2.0 ± 0.5 | 4500 ± 900 | ~300 |
| Amorphous Solid Dispersion | 10 | 1000 ± 200 | 1.5 ± 0.5 | 6000 ± 1200 | ~400 |
| Nanoparticle Formulation | 10 | 900 ± 180 | 2.0 ± 0.5 | 5400 ± 1100 | ~360 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
-
Materials: this compound, a suitable polymer carrier (e.g., PVP/VA 64, HPMC-AS), and a volatile organic solvent (e.g., acetone, methanol).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the amorphous solid dispersion in a desiccator to prevent moisture absorption.
-
For dosing, suspend the powdered ASD in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Protocol 2: Oral Administration and Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each rat to calculate the precise volume of the dosing formulation to administer.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The volume should not exceed 10 mL/kg.[2]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software.
-
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
Caption: Experimental workflow for comparing different this compound formulations to improve bioavailability.
Caption: A logical troubleshooting guide for addressing low oral bioavailability of this compound.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
Technical Support Center: Taladegib and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Taladegib in their experiments and encountering potential interference with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (formerly ENV-101) is an orally available small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions by binding to and inhibiting Smoothened (SMO), a key receptor in the Hh pathway.[4][5] This inhibition blocks the downstream signaling cascade that is involved in cell growth, differentiation, and proliferation.[4][6] The Hh pathway is often aberrantly activated in various cancers and fibrotic diseases.[1][4][5]
Q2: My cell viability results are inconsistent when using this compound with an MTT assay. Why might this be happening?
While direct studies on this compound's interference with MTT assays are limited, the mechanism of Hedgehog pathway inhibition suggests potential for interference. The MTT assay relies on the metabolic activity of mitochondrial reductase enzymes to convert the tetrazolium salt (MTT) into a colored formazan product.[7] Hedgehog signaling has been shown to influence cellular metabolism and mitochondrial function.[8][9][10][11] Specifically, activation of the Hedgehog pathway can increase mitochondrial abundance and activity in some cell types, while in others it drives mitochondrial fragmentation and reduces mitochondrial membrane potential.[8][9] By inhibiting this pathway, this compound may alter the metabolic state of the cells, leading to an under- or overestimation of cell viability that is independent of its actual cytotoxic effects.[12][13]
Q3: Are there specific cell viability assays that are recommended for use with this compound?
It is advisable to use cell viability assays that do not rely on mitochondrial reductase activity when working with compounds that may modulate cellular metabolism, like this compound. Recommended alternative assays include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[14]
-
Real-time viability assays (e.g., RealTime-Glo™): These assays measure the reducing potential of viable cells in real-time without lysing the cells, allowing for kinetic studies.[5][15]
-
Cytotoxicity assays (e.g., LDH release assay): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity rather than viability.[12][13][16][17]
-
Dye exclusion/staining assays (e.g., Crystal Violet, Trypan Blue): These methods are based on cell membrane integrity or the total number of adherent cells and are independent of metabolic activity.[2][4][14][18]
Troubleshooting Guide
Issue: Discrepancy between MTT assay results and observed cell morphology/confluency after this compound treatment.
Potential Cause: this compound may be altering cellular metabolism and mitochondrial function, leading to inaccurate readings from the MTT assay.
Troubleshooting Steps:
-
Confirm with an alternative assay: Perform a secondary cell viability assay that is not dependent on mitochondrial reductase activity. Good options include an ATP-based assay (e.g., CellTiter-Glo®) or a crystal violet staining assay.
-
Include a positive control for metabolic inhibition: Treat a set of wells with a known mitochondrial inhibitor (e.g., rotenone) to observe its effect on the MTT assay in your cell line. This can help differentiate between general metabolic inhibition and this compound-induced cytotoxicity.
-
Perform a cell-free control: To rule out direct chemical interaction between this compound and the MTT reagent, incubate this compound with the MTT reagent in cell-free media and measure the absorbance.
Issue: High background or variable results with the MTT assay in the presence of this compound.
Potential Cause: In addition to metabolic interference, other factors can contribute to unreliable MTT results.
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase and that the seeding density provides a linear response for the MTT assay.
-
Use phenol red-free medium: Phenol red in culture medium can interfere with absorbance readings.
-
Ensure complete formazan solubilization: Incomplete solubilization of the formazan crystals is a common source of variability. Ensure thorough mixing and consider using a solubilization buffer with SDS.[19]
Data Presentation
The following table illustrates a hypothetical scenario demonstrating potential discrepancies in cell viability measurements when using different assays to evaluate the effect of this compound.
| This compound (µM) | MTT Assay (% Viability) | CellTiter-Glo® (% Viability) | LDH Release (% Cytotoxicity) | Crystal Violet (% Viability) |
| 0 (Vehicle) | 100 | 100 | 5 | 100 |
| 1 | 85 | 95 | 8 | 98 |
| 5 | 60 | 75 | 20 | 80 |
| 10 | 40 | 55 | 40 | 60 |
| 20 | 25 | 30 | 65 | 35 |
Caption: Hypothetical data comparing the assessment of cell viability after 48-hour treatment with this compound using different assay methods. Note the potential for the MTT assay to show lower viability percentages due to metabolic interference.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Remove the culture medium and add 50 µL of serum-free medium to each well.[7]
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[7]
-
Carefully aspirate the MTT solution.[7]
-
Add 150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Read the absorbance at 570 nm using a microplate reader.[2]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Follow steps 1-3 of the MTT protocol.
-
Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[21]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Measure luminescence using a luminometer.
LDH Cytotoxicity Assay Protocol
-
Follow steps 1-3 of the MTT protocol.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.[17]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[17]
Crystal Violet Staining Protocol
-
Follow steps 1-3 of the MTT protocol.
-
Carefully wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10-15 minutes at room temperature.[22]
-
Remove the methanol and let the plate air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[2]
-
Gently wash the plate with water to remove excess stain.
-
Air-dry the plate completely.
-
Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.[2]
Visualizations
Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. RealTime-Glo™ MT Cell Viability Assay Technical Manual [worldwide.promega.com]
- 6. The Hedgehog pathway: role in cell differentiation, polarity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Sonic hedgehog pathway activation increases mitochondrial abundance and activity in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cells control energy metabolism via hedgehog signalling pathway [mpg.de]
- 11. Hedgehog signaling regulates metabolism and polarization of mammary tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. m.youtube.com [m.youtube.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. ch.promega.com [ch.promega.com]
- 22. tpp.ch [tpp.ch]
Taladegib In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taladegib in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ENV-101) is an orally bioavailable small molecule that acts as an antagonist of the Smoothened (SMO) receptor.[1][2][3] SMO is a key component of the Hedgehog (Hh) signaling pathway.[2][3] By inhibiting SMO, this compound effectively suppresses the Hh signaling cascade, which can be abnormally activated in various cancers and fibrotic diseases.[1][3]
Q2: In which in vitro assays can I evaluate the activity of this compound?
The most common in vitro assays to assess the activity of Hedgehog pathway inhibitors like this compound are:
-
Gli-Luciferase Reporter Assay: This is a functional assay that measures the transcriptional activity of Gli, a downstream effector in the Hedgehog pathway. Inhibition of SMO by this compound leads to a decrease in Gli-mediated luciferase expression.
-
BODIPY-Cyclopamine Competition Binding Assay: This is a binding assay that determines the ability of this compound to displace a fluorescently labeled SMO ligand (BODIPY-cyclopamine) from the SMO receptor.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of this compound on the growth and survival of cancer cell lines that are dependent on Hedgehog signaling.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guides
Inconsistent IC50 Values
Problem: I am observing significant variability in the IC50 values of this compound between experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Cell Line Heterogeneity | Different cancer cell lines exhibit varying degrees of dependence on the Hedgehog pathway. Even within the same cell line, passage number and culture conditions can lead to phenotypic drift. | Use cell lines with known sensitivity to Hedgehog inhibitors. Ensure consistent use of cell lines from a reliable source and within a narrow passage number range. |
| Cell Density | High cell density can alter cellular signaling pathways and affect drug response. | Optimize and maintain a consistent cell seeding density for all experiments. Monitor cell confluence at the time of treatment and at the end of the assay. |
| Serum Concentration | Components in fetal bovine serum (FBS) can interfere with the Hedgehog pathway and the activity of inhibitors. Serum starvation is often used to synchronize cells and enhance Hedgehog signaling.[4][5][6][7] | If using serum-free or low-serum conditions, ensure the starvation period is consistent. Be aware that prolonged serum starvation can induce stress responses that may affect results.[7] |
| Assay Endpoint and Method | IC50 values can vary depending on the duration of drug exposure and the specific viability assay used.[8][9] | Standardize the incubation time with this compound across all experiments. Be consistent with the chosen cell viability assay and its protocol. |
| This compound Lot-to-Lot Variability | Different batches of a compound can have slight variations in purity or activity. | If you suspect lot-to-lot variability, it is advisable to test new lots against a previously validated lot using a standardized assay. |
| Drug Solubility and Stability | Poor solubility or degradation of this compound in culture media can lead to inaccurate concentrations. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
Gli-Luciferase Reporter Assay Issues
Problem: I am experiencing high background or low signal in my Gli-luciferase reporter assay.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Background Signal | This can be due to "leaky" expression from the reporter plasmid even in the absence of Hedgehog pathway activation, or contamination.[4] | Use a minimal promoter in your reporter construct. Ensure there is no cross-contamination between wells. Using white-walled plates can help reduce background from neighboring wells.[10] |
| Low Signal | Low transfection efficiency, suboptimal reporter construct, or issues with the luciferase substrate can result in a weak signal.[6] | Optimize your transfection protocol for the specific cell line. Use a fresh, high-quality luciferase substrate. Ensure your reporter construct contains multiple Gli binding sites for a robust response. |
| High Signal Saturation | Overly strong promoters or excessive amounts of transfected DNA can lead to signal saturation, making it difficult to quantify inhibition.[6][11] | Use a weaker promoter for your reporter construct or reduce the amount of plasmid DNA used for transfection. You can also dilute the cell lysate before reading the luminescence.[11] |
BODIPY-Cyclopamine Binding Assay Issues
Problem: I am observing high non-specific binding in my BODIPY-cyclopamine competition assay.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Lipophilicity of BODIPY-cyclopamine | The fluorescent probe itself can non-specifically associate with cell membranes and plasticware.[5] | Include control wells with untransfected cells or cells expressing an unrelated receptor to determine the level of non-specific binding. Extensive washing steps may be necessary to reduce background fluorescence.[5] |
| Suboptimal Probe Concentration | Using too high a concentration of BODIPY-cyclopamine can increase non-specific binding. | Perform a saturation binding experiment to determine the optimal concentration of BODIPY-cyclopamine that provides a good signal-to-noise ratio. |
| Cell Health and Viability | Unhealthy or dead cells can exhibit increased non-specific binding. | Ensure cells are healthy and viable before starting the assay. Use a viability dye to exclude dead cells from the analysis if using flow cytometry. |
Data Presentation
Table 1: In Vitro Activity of this compound in Mucin- and Mixed-Cholangiocarcinoma (CCA) Cell Lines
| Cell Line Type | IC50 (µM) |
| Mucin-CCA | 49.8 ± 4.5 |
| Mixed-CCA | 61.2 ± 21.1 |
| Data from MedchemExpress, citing a study where this compound's effect on cell proliferation was evaluated.[1] |
Experimental Protocols
Key Experiment: Gli-Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on Hedgehog pathway activity.
Materials:
-
Hedgehog-responsive cells (e.g., NIH/3T3 or Shh-LIGHT2 cells)
-
Gli-responsive firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
This compound
-
Hedgehog pathway agonist (e.g., Shh ligand or SAG)
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with low-serum medium and treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Add a Hedgehog pathway agonist (e.g., Shh or SAG) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in transfection efficiency and cell number. Calculate the percent inhibition of Hedgehog pathway activity for each concentration of this compound.
Visualizations
Caption: The Hedgehog signaling pathway with and without ligand binding, and the inhibitory action of this compound on SMO.
Caption: A typical experimental workflow for a Gli-luciferase reporter assay to evaluate this compound activity.
Caption: A decision tree for troubleshooting inconsistent results in this compound in vitro experiments.
References
- 1. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. Endeavor BioMedicines Receives Orphan Drug Designation from the U.S. Food and Drug Administration and European Commission for this compound (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - RO [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Taladegib Delivery for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Smoothened (Smo) inhibitor, Taladegib, in in vivo research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as LY2940680) is a potent, orally bioavailable small-molecule antagonist of the Smoothened (Smo) receptor.[1] Smo is a key component of the Hedgehog (Hh) signaling pathway.[2][3] By inhibiting Smo, this compound effectively suppresses the Hh signaling cascade, which plays a crucial role in embryonic development and can be aberrantly reactivated in diseases like cancer and idiopathic pulmonary fibrosis (IPF).[2][4][5][6]
Q2: What are the primary in vivo applications of this compound?
A2: this compound is primarily investigated for its therapeutic potential in various cancers where the Hedgehog pathway is dysregulated, such as medulloblastoma and basal cell carcinoma.[7][8][9] It is also being studied for the treatment of idiopathic pulmonary fibrosis (IPF), where it is thought to inhibit the pro-fibrotic activity of myofibroblasts.[10][11][12]
Q3: What are the common routes of administration for this compound in mice?
A3: Based on its oral bioavailability, the most common route of administration for this compound in preclinical mouse models is oral gavage (PO).[5] Intraperitoneal (IP) injection is another potential route, particularly in early-stage drug discovery when oral bioavailability may be a concern or when a rapid systemic exposure is desired.[13]
This compound Formulation and Solubility
This compound is a poorly water-soluble compound, which presents challenges for in vivo administration. Proper formulation is critical to ensure accurate dosing and bioavailability.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 5.64 mg/mL | Sonication is recommended.[1] |
| DMSO | 50 mg/mL | Requires sonication. Note that hygroscopic DMSO can affect solubility.[14] |
Recommended In Vivo Formulations
Due to its low aqueous solubility, this compound requires a vehicle for administration. The following formulations have been reported to achieve a clear solution of at least 2.5 mg/mL.
| Formulation | Composition |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[14] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline)[14] |
| Protocol 3 | 10% DMSO, 90% Corn Oil[14] |
Experimental Protocols
Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various diseases.
Figure 1. Hedgehog Signaling and this compound's Point of Intervention.
Experimental Workflow: In Vivo Administration of this compound
This workflow outlines the key steps for preparing and administering this compound to mice.
Figure 2. A generalized experimental workflow for in vivo studies with this compound.
Protocol for Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the extension of the head and neck.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should swallow the needle as it passes into the esophagus. Do not force the needle if resistance is met.[15]
-
Administration: Once the needle is in the correct position, slowly administer the calculated dose of the this compound formulation.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Observe the mouse for several minutes post-gavage for any signs of distress, such as labored breathing.[15]
Protocol for Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[16]
-
Needle Insertion: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.[16]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated. If fluid or blood is present, withdraw the needle and reinject at a different site with a fresh needle.[16]
-
Injection: Slowly inject the this compound formulation.[16]
-
Withdrawal and Monitoring: Remove the needle and return the mouse to its cage. Monitor for any signs of discomfort or adverse reactions.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Formulation | - Poor solubility of this compound.- Incorrect solvent ratios.- Temperature changes. | - Ensure this compound is fully dissolved in DMSO before adding other vehicle components.- Prepare the formulation fresh before each use.- Gentle warming and sonication can aid in dissolution.[14]- Consider using a formulation with SBE-β-CD (Protocol 2) to improve solubility.[14] |
| Difficulty with Oral Gavage | - Animal struggling.- Incorrect needle size or placement. | - Ensure proper restraint technique.- Use the correct size gavage needle for the mouse's weight.- Do not force the needle; if resistance is met, withdraw and re-attempt.[15] |
| Leakage from Injection Site (IP) | - Needle too large.- Injection volume too high. | - Use a 25-27 gauge needle.- Adhere to recommended maximum injection volumes (typically <10 mL/kg).[16] |
| Adverse Effects in Mice | - On-target effects of Hedgehog pathway inhibition.- Vehicle toxicity. | - Monitor for common Hedgehog inhibitor side effects such as weight loss, alopecia (hair loss), and muscle spasms.[10][17]- If signs of toxicity are severe, consider dose reduction.- For sensitive mouse strains, a lower percentage of DMSO in the vehicle may be necessary. |
| Variable Tumor Growth/Fibrosis | - Inconsistent dosing.- Poor drug bioavailability. | - Ensure accurate and consistent administration technique.- If oral bioavailability is a concern, consider switching to intraperitoneal administration.- Evaluate different formulations to optimize absorption. |
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. Endeavor Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]
- 6. Endeavor BioMedicines Receives Orphan Drug Designation from the U.S. Food and Drug Administration and European Commission for this compound (ENV-101) for the Treatment of Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]
- 7. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Emerging Treatment Options for Advanced Basal Cell Carcinoma and Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Early data suggest a potential benefit of this compound in idiopathic pulmonary fibrosis - Medical Conferences [conferences.medicom-publishers.com]
- 12. This compound for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Taladegib vs. Sonidegib: A Comparative Guide for Medulloblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Smoothened (SMO) inhibitors, taladegib and sonidegib, in the context of medulloblastoma, a common malignant brain tumor in children. Both drugs target the Hedgehog (Hh) signaling pathway, a critical driver in a subset of these tumors. This document synthesizes available preclinical and clinical data to aid in research and development decisions.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and sonidegib are small molecule inhibitors that function by antagonizing Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway.[1][2] In Sonic Hedgehog (SHH)-subgroup medulloblastoma, mutations in genes like PTCH1 or SUFU, or activating mutations in SMO itself, lead to constitutive activation of the pathway, promoting cell proliferation and tumor growth.[3][4] By binding to and inhibiting SMO, this compound and sonidegib block the downstream signaling cascade, ultimately leading to the suppression of Gli transcription factors and the downregulation of target genes essential for tumor maintenance.[5][6]
Preclinical Efficacy
This compound
This compound has shown potent anti-tumor activity in preclinical models of medulloblastoma. In a transgenic mouse model (Ptch+/-; p53-/-), oral administration of this compound resulted in a significant improvement in overall survival.[7] Furthermore, this compound effectively inhibited the expression of Hh-regulated genes within the tumor stroma.[7]
| Preclinical Model | Key Findings | Reference |
| Ptch+/-; p53-/- transgenic mice | Significantly improved overall survival; inhibited Hh-regulated gene expression. | [7] |
| Daoy medulloblastoma cell line | Dose-dependent inhibition of cell proliferation. | [8] |
Sonidegib
Preclinical investigations with sonidegib have also demonstrated its efficacy in medulloblastoma models. Studies using patient-derived xenograft (PDX) models of SHH-medulloblastoma sensitive to SMO inhibition have shown that sonidegib can effectively inhibit tumor growth.[3] However, resistance can emerge through mechanisms such as SMO mutations or amplification of downstream targets like GLI2.[3][9] Combination strategies, for instance with PI3K inhibitors, have been explored to delay or overcome resistance to sonidegib in preclinical settings.[5][10]
| Preclinical Model | Key Findings | Reference |
| SHH-medulloblastoma PDX model | Inhibition of tumor growth in sensitive models. | [3] |
| Ptch+/- allograft models | Induced tumor regression; resistance observed with prolonged treatment. | [9] |
| NIH3T3 cell line (in vitro) | Used to parameterize mathematical models of drug combinations. | [11][12] |
Clinical Efficacy
Clinical data for sonidegib in medulloblastoma is more mature compared to this compound, with published results from Phase I and II trials. This compound is currently being investigated in clinical trials for various solid tumors, including medulloblastoma.[13]
This compound
A Phase 2 clinical trial is currently evaluating the safety and efficacy of this compound (ENV-101) in patients with advanced solid tumors that harbor a PTCH1 loss of function mutation, which includes medulloblastoma.[13] Data from this ongoing study will be crucial in determining the clinical utility of this compound in this patient population.
Sonidegib
Sonidegib has been evaluated in Phase I and II clinical trials for recurrent or refractory medulloblastoma. A systematic review and meta-analysis of these trials reported a pooled objective response rate (ORR) of 55% for sonidegib in patients with SHH-driven medulloblastoma.[14] This analysis also suggested a higher ORR for sonidegib compared to another SMO inhibitor, vismodegib, in this patient population.[14] Case reports have also documented responses to sonidegib in adult patients with recurrent, metastatic SHH-mutated medulloblastoma.[15][16]
| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Reference |
| Phase I/II (Pooled analysis) | SHH-driven medulloblastoma | 55% | [14] |
| Case Reports | Recurrent, metastatic SHH-mutated medulloblastoma | Documented responses | [15][16] |
Experimental Protocols and Workflows
Detailed experimental protocols are specific to each study. However, a general workflow for evaluating the efficacy of SMO inhibitors like this compound and sonidegib in preclinical medulloblastoma models can be outlined.
Key Methodological Considerations:
-
Cell Line and Model Selection: The choice of medulloblastoma cell lines or animal models is critical. For SHH-subgroup targeted therapies, models with confirmed Hh pathway activation (e.g., PTCH1 mutation) are essential.[4] The Daoy cell line is a commonly used in vitro model for SHH-medulloblastoma.[8] Patient-derived xenograft (PDX) models are increasingly utilized as they may better recapitulate the heterogeneity of human tumors.[3]
-
In Vitro Assays: Standard proliferation assays (e.g., MTT, CellTiter-Glo) are used to determine the half-maximal inhibitory concentration (IC50) of the compounds. To confirm on-target activity, the expression of downstream Hedgehog pathway genes, such as GLI1, is measured using techniques like quantitative PCR (qPCR) or western blotting.[9]
-
In Vivo Studies: Orthotopic or subcutaneous xenograft models in immunocompromised mice are common.[7][17] Drug administration is typically via oral gavage.[7] Tumor growth is monitored over time using calipers for subcutaneous tumors or bioluminescence imaging for orthotopic tumors.[17] Survival analysis is a key endpoint. Pharmacodynamic studies involve analyzing tumor tissue post-treatment to assess target engagement and pathway inhibition.[7]
Summary and Future Directions
Both this compound and sonidegib are potent SMO inhibitors with demonstrated anti-tumor activity in preclinical models of SHH-driven medulloblastoma. Sonidegib has shown clinical efficacy in this patient population, with a notable objective response rate. Clinical data for this compound in medulloblastoma are still emerging but are anticipated from ongoing trials.
A key challenge for both drugs is the development of resistance.[3][9] Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical and, if feasible, clinical studies would provide a clearer understanding of the relative efficacy and safety of these two agents.
-
Combination Therapies: Investigating rational combinations of SMO inhibitors with other targeted agents (e.g., PI3K inhibitors) or conventional chemotherapy to overcome or delay resistance is a promising avenue.[5][10]
-
Biomarker Development: Identifying predictive biomarkers beyond SHH-subgroup status could help to select patients most likely to respond to these therapies.
This comparative guide provides a snapshot of the current knowledge on this compound and sonidegib for medulloblastoma. As more data from ongoing research and clinical trials become available, a more definitive comparison of their therapeutic potential will be possible.
References
- 1. babraham.ac.uk [babraham.ac.uk]
- 2. scholars.direct [scholars.direct]
- 3. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viability of D283 medulloblastoma cells treated with a histone deacetylase inhibitor combined with bombesin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. University of California Health Solid Tumor Trial → ENV-101 (this compound) in Patients With Advanced Solid Tumors Harboring PTCH1 Loss of Function Mutations [clinicaltrials.ucbraid.org]
- 14. Phase I and phase II sonidegib and vismodegib clinical trials for the treatment of paediatric and adult MB patients: a systemic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 16. The use of Sonidegib in the adjuvant and advanced phases of Sonic Hedge Hog Mutant Medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validating Taladegib's Therapeutic Effect in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Taladegib and the Hedgehog Pathway
This compound is an orally bioavailable small molecule that acts as an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2] Dysregulation of the Hh pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma (BCC).[3] By inhibiting SMO, this compound effectively blocks the downstream signaling cascade that leads to tumor cell proliferation and survival.[1]
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and is largely inactive in adult tissues. Its aberrant reactivation can lead to tumorigenesis. The canonical pathway involves the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates its inhibition of SMO. Activated SMO then initiates a signaling cascade that results in the activation of GLI transcription factors, leading to the expression of genes involved in cell proliferation, survival, and differentiation.
References
- 1. Evaluation of Hedgehog Pathway Inhibitors as a Therapeutic Option for Uterine Leiomyosarcoma Using the Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenografts: a valuable platform for clinical and preclinical research in pancreatic cancer - Wang - Chinese Clinical Oncology [cco.amegroups.org]
Cross-reactivity of Taladegib with other signaling pathways
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a GPCR radioligand binding assay.
Conclusion
This compound is a highly selective inhibitor of the Hedgehog signaling pathway, with its clinical adverse effect profile suggesting minimal off-target activity. While comprehensive quantitative data on its cross-reactivity with a broad range of other signaling pathways is not publicly available, the existing clinical and preclinical data support its targeted mechanism of action. Further research and publication of detailed selectivity profiling would provide a more complete understanding of its potential interactions and further solidify its safety and efficacy profile. The experimental protocols outlined above provide a standard framework for how such selectivity is determined in drug development.
A Head-to-Head Comparison of Taladegib and Nintedanib for the Treatment of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct therapeutic agents, Taladegib and Nintedanib, for the treatment of lung fibrosis, with a primary focus on Idiopathic Pulmonary Fibrosis (IPF). While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and safety profiles.
Executive Summary
This compound (ENV-101) and Nintedanib represent two different approaches to combating the progressive scarring of lung tissue characteristic of pulmonary fibrosis. This compound is a novel inhibitor of the Hedgehog (Hh) signaling pathway, a crucial developmental pathway implicated in the abnormal wound healing and fibrotic processes of IPF.[1][2][3] Nintedanib, an established treatment for IPF and other progressive fibrosing interstitial lung diseases, is a multi-targeted tyrosine kinase inhibitor that blocks the activity of receptors involved in fibroblast proliferation and extracellular matrix deposition.[4]
Recent Phase 2a clinical data for this compound suggests a potential for not only slowing disease progression but also reversing some measures of fibrosis.[5][6][7][8] Nintedanib has a well-documented history of effectively reducing the rate of lung function decline in large-scale Phase 3 trials.[4] This guide will delve into the experimental data supporting these observations.
Mechanism of Action
The distinct mechanisms of action of this compound and Nintedanib are central to their therapeutic effects.
This compound: As a Hedgehog pathway inhibitor, this compound targets the Smoothened (SMO) receptor, a key transducer in this signaling cascade.[9] In IPF, the Hedgehog pathway is aberrantly reactivated, leading to the differentiation and persistence of myofibroblasts, the primary cell type responsible for excessive collagen deposition and scar formation.[3][9] By inhibiting this pathway, this compound aims to reduce the population of these pro-fibrotic cells.[9]
Nintedanib: Nintedanib is an intracellular inhibitor of multiple tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These receptors play a pivotal role in the signaling pathways that drive the proliferation, migration, and differentiation of fibroblasts into myofibroblasts. By blocking these pathways, Nintedanib effectively dampens the fibrotic process.
Below are diagrams illustrating the respective signaling pathways targeted by each compound.
References
- 1. This compound (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. pharmexec.com [pharmexec.com]
- 4. hcplive.com [hcplive.com]
- 5. Early data suggest a potential benefit of this compound in idiopathic pulmonary fibrosis - Medical Conferences [conferences.medicom-publishers.com]
- 6. biospace.com [biospace.com]
- 7. ENV-101 Shows Promising Results in Idiopathic Pulmonary Fibrosis Treatment, Reducing Pulmonary Vessel Volume [trial.medpath.com]
- 8. AU2021360767A1 - Methods of treating fibrosis - Google Patents [patents.google.com]
- 9. mims.com [mims.com]
A Meta-Analysis of Clinical Trial Data for Taladegib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Taladegib, a novel smoothened (SMO) antagonist, and compares its performance against established and alternative therapies for Idiopathic Pulmonary Fibrosis (IPF) and advanced solid tumors with specific genetic mutations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanistic data to inform future research and clinical development strategies.
This compound in Idiopathic Pulmonary Fibrosis (IPF)
This compound (ENV-101) is an orally administered small molecule that inhibits the Hedgehog signaling pathway, which is implicated in the pathogenesis of IPF.[1] The dysregulation of this pathway is believed to contribute to the fibrotic process in the lungs.[2]
Comparative Efficacy in IPF
The current standard of care for IPF includes the anti-fibrotic agents pirfenidone and nintedanib, which have been shown to slow the rate of disease progression.[3][4] A recent Phase 2a clinical trial (NCT04968574) has evaluated the efficacy of this compound in patients with IPF.[5][6] The following table summarizes the key efficacy findings from this trial in comparison to pivotal trials of pirfenidone (ASCEND) and nintedanib (INPULSIS).
| Efficacy Endpoint | This compound (Phase 2a, NCT04968574)[2] | Pirfenidone (ASCEND/CAPACITY Pooled)[7][8] | Nintedanib (INPULSIS Pooled)[9][10] |
| Primary Endpoint | Change from baseline in Forced Vital Capacity (FVC) | Change from baseline in percent predicted FVC | Annual rate of decline in FVC |
| Result | Mean change from baseline in % predicted FVC of +1.9% vs. -1.3% for placebo (p=0.035) | Reduced proportion of patients with ≥10% FVC decline or death by 43.8% vs. placebo | Reduced annual rate of FVC decline by ~50% vs. placebo |
| Other Key Findings | Significant improvement in Total Lung Capacity (TLC) by HRCT (257.0 mL difference vs. placebo, p=0.0040)[2] | Reduced decline in 6-minute walk distance (6MWD)[11] | Reduced risk of acute exacerbations[10] |
Comparative Safety in IPF
The safety profile of this compound has been characterized in its Phase 2a trial. The table below compares the most common adverse events observed with this compound to those of pirfenidone and nintedanib.
| Adverse Event | This compound (Phase 2a, NCT04968574)[2] | Pirfenidone (ASCEND)[11] | Nintedanib (INPULSIS Pooled)[12] |
| Most Common AEs | Dysgeusia (57%), Muscle spasms (57%), Alopecia (52%) | Nausea, Rash, Diarrhea | Diarrhea, Nausea, Vomiting |
| Serious AEs | No treatment-related serious adverse events reported | 19.8% in the pirfenidone group vs. 24.9% in the placebo group | Similar rates between nintedanib and placebo groups |
| Discontinuation due to AEs | Not specified in detail | 14.4% | 3.6 events per 100 patient exposure-years for diarrhea |
Experimental Protocol: this compound in IPF (NCT04968574)
This was a randomized, double-blind, placebo-controlled, multicenter Phase 2a trial.[2]
-
Patient Population: Patients with a confirmed diagnosis of IPF, aged 40 years or older.[2]
-
Intervention: Oral this compound (200 mg) or placebo once daily for 12 weeks.[2][8]
-
Primary Outcome Measures: Safety and tolerability, and the change from baseline in Forced Vital Capacity (FVC).[2]
-
Secondary Outcome Measures: Changes in lung function and shortness of breath.[8]
This compound in Advanced Solid Tumors
This compound's mechanism of action as a Hedgehog pathway inhibitor also makes it a candidate for treating cancers with aberrant Hedgehog signaling, particularly those with mutations in the Patched-1 (PTCH1) gene.[13] The Hedgehog pathway is a critical regulator of cell growth and differentiation, and its inappropriate activation can drive tumorigenesis.[14]
Comparative Efficacy in Advanced Solid Tumors (Hedgehog Pathway-Driven)
This compound is being investigated in a Phase 2 trial (NCT05199584) for advanced solid tumors with PTCH1 loss-of-function mutations.[13] For comparison, we look at the efficacy of other FDA-approved Hedgehog inhibitors, vismodegib and sonidegib, in advanced basal cell carcinoma (BCC), a cancer type frequently driven by PTCH1 mutations.[1][15]
| Efficacy Endpoint | This compound (Phase 2, NCT05199584) | Vismodegib (ERIVANCE)[16][17] | Sonidegib (BOLT)[18][19] |
| Primary Endpoint | Objective Response Rate (ORR) | Objective Response Rate (ORR) | Objective Response Rate (ORR) |
| Result | Data not yet mature | mBCC: 33.3%laBCC: 47.6% | mBCC: 8% (200mg)laBCC: 56% (200mg) |
| Other Key Findings | To be determined | Median duration of response (DOR) in laBCC of 9.5 months | Sustained tumor responses with longer follow-up |
mBCC: metastatic Basal Cell Carcinoma; laBCC: locally advanced Basal Cell Carcinoma
Comparative Safety in Advanced Solid Tumors
The safety profiles of Hedgehog pathway inhibitors are generally similar, characterized by on-target effects.
| Adverse Event | This compound (Phase 1, Advanced Solid Tumors)[20] | Vismodegib (ERIVANCE)[21] | Sonidegib (BOLT)[22] |
| Most Common AEs | Dysgeusia (68.4%), Decreased appetite (63.2%), Nausea (47.4%), Fatigue (47.4%) | Muscle spasms, Alopecia, Dysgeusia, Weight decrease, Fatigue | Muscle spasms, Alopecia, Dysgeusia |
| Serious AEs | Not specified in detail | 31% of patients | Grade 3/4 AEs less frequent with 200mg vs 800mg dose |
| Discontinuation due to AEs | Not specified in detail | Not specified in detail | Less frequent with 200mg vs 800mg dose |
Experimental Protocol: this compound in Advanced Solid Tumors (NCT05199584)
This is an open-label, multicenter, 2-stage design Phase 2 trial.[13]
-
Patient Population: Patients with refractory advanced solid tumors characterized by loss-of-function mutations in the PTCH1 gene.[13]
-
Intervention: Oral this compound at two different dose levels.[13]
-
Primary Outcome Measure: Objective Response Rate (ORR).[13]
-
Secondary Outcome Measures: Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[13]
Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway
This compound and its comparators, vismodegib and sonidegib, all target the Smoothened (SMO) protein within the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. When Hedgehog binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors, leading to the expression of target genes involved in cell proliferation and survival. In cancers with PTCH1 mutations, the inhibitory effect on SMO is lost, leading to constitutive activation of the pathway. This compound directly binds to and inhibits SMO, thereby blocking this aberrant signaling.[14][23][24]
Caption: The Hedgehog signaling pathway and the mechanism of action of SMO inhibitors like this compound.
Clinical Trial Workflow
The general workflow for the clinical trials discussed in this guide follows a standard pattern of patient screening, enrollment, treatment, and follow-up.
Caption: A generalized workflow for the clinical trials of this compound and its comparators.
References
- 1. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of idiopathic pulmonary fibrosis (ENV-IPF-101): a multicentre, randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medication | Pulmonary Fibrosis Foundation | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. IPF Medication Information | Nintedanib and Pirfenidone [nationaljewish.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Endeavor BioMedicines Announces Publication of Positive Data from Phase 2a Trial in The Lancet Respiratory Medicine Evaluating this compound (ENV-101) in Individuals with Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 7. Efficacy and Safety of Pirfenidone in Advanced Versus Non-Advanced Idiopathic Pulmonary Fibrosis: Post-Hoc Analysis of Six Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Efficacy and safety of nintedanib in patients with advanced idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. inoncology.es [inoncology.es]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 15. Vismodegib for the treatment of basal cell carcinoma: results and implications of the ERIVANCE BCC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Pivotal ERIVANCE basal cell carcinoma (BCC) study: 12-month update of efficacy and safety of vismodegib in advanced BCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long‐term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42‐month analysis of the phase II randomized, double‐blind BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endeavor BioMedicines Presents New Clinical Findings From Post Hoc Analysis of Phase 2a Clinical Trial Evaluating ENV-101 in Patients with Idiopathic Pulmonary Fibrosis | Endeavor BioMedicines [endeavorbiomedicines.com]
- 21. curis.com [curis.com]
- 22. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cusabio.com [cusabio.com]
- 24. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Taladegib
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Taladegib are paramount to ensuring laboratory and environmental safety. Adherence to established protocols minimizes risks and maintains regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
Hazard Profile and Environmental Impact
This compound (also known as LY-2940680) is an antagonist of the smoothened receptor and is classified as harmful if swallowed.[1] A crucial consideration for its disposal is its environmental hazard; it is categorized as very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as an investigational drug, must be conducted in accordance with federal, state, and institutional regulations for hazardous waste. The following procedures provide a general framework and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Initial Assessment and Container Selection:
-
Identify all this compound waste, including unused product, partially used vials, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
-
Select a compatible, leak-proof hazardous waste container.[2] The container should be appropriate for the physical state of the waste (solid or liquid). Original containers (vials, bottles) holding this compound do not need to be emptied and can be placed directly into the hazardous waste container.[2]
-
-
Labeling:
-
Obtain official hazardous waste labels from your institution's EHS department.[2]
-
Affix a completed label to each waste container. The label must include:
-
The full chemical name: "this compound" or "LY-2940680". Avoid abbreviations.
-
The concentration or percentage of the active ingredient.
-
The name and contact information of the Principal Investigator (PI).
-
The specific location (building and room number) where the waste is stored.[2]
-
-
-
Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA must be a secure, designated space, such as a locked cabinet or a secondary containment tub, and should be registered with your institution's EHS.[2]
-
Ensure weekly inspections of the SAA and the waste container are conducted and documented.[2]
-
-
Disposal Request and Pickup:
-
Final Disposition:
Quantitative Data Summary
While specific quantitative data on this compound disposal is not publicly available, the following table summarizes key information regarding its chemical properties and hazard classifications.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄F₄N₆O | [1] |
| Molecular Weight | 512.5 g/mol | [1] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are proprietary and not publicly available. However, its mechanism of action involves the inhibition of the Hedgehog signaling pathway by binding to the Smoothened (Smo) receptor.[5][6]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway
This compound functions by inhibiting the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
References
- 1. LY-2940680(this compound)|1258861-20-9|MSDS [dcchemicals.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. This compound | C26H24F4N6O | CID 49848070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Essential Safety and Handling Protocols for Taladegib
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of Taladegib.
This document provides immediate and essential safety and logistical information for the handling of this compound, a potent investigational drug. The following procedural guidance is designed to ensure the safety of all personnel and to provide a clear, step-by-step operational plan.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a potent compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its cytotoxic potential, stringent handling precautions are necessary to prevent occupational exposure. The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense.
Recommended Personal Protective Equipment
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields | Gloves should be chemotherapy-rated. |
| Weighing and Aliquoting (in a ventilated enclosure) | • Double Nitrile Gloves• Impermeable Gown• Safety Goggles• N95 Respirator or Powered Air-Purifying Respirator (PAPR) | Gown should be disposable, solid-front, and have tight-fitting cuffs. |
| Compound Administration (in vivo) | • Double Nitrile Gloves• Impermeable Gown• Safety Goggles or Face Shield | --- |
| Waste Disposal | • Double Nitrile Gloves• Impermeable Gown• Safety Goggles | --- |
| Spill Cleanup | • Double Nitrile Gloves• Impermeable Gown or Coveralls• Safety Goggles and Face Shield• N95 Respirator or PAPR | Refer to the spill cleanup protocol for additional equipment. |
PPE Selection Workflow
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE) for handling this compound.
Operational Plan: Step-by-Step Guidance
A meticulous and standardized operational plan is critical to minimize the risk of exposure to this compound.
Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity. Check for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, hazard symbols, and date of receipt.
-
Storage: Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[1] The recommended storage temperature is -20°C for the powder form.[1]
Weighing and Preparation of Solutions
-
Controlled Environment: All weighing and solution preparation activities must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Decontamination: Before and after each use, decontaminate the work surface with an appropriate cleaning agent.
-
Aliquotting: Prepare aliquots of the desired concentration to minimize the need for repeated handling of the stock container.
-
Solvent: When preparing solutions, use the appropriate solvent as specified in the research protocol. For example, this compound can be dissolved in DMSO.
In Vitro and In Vivo Handling
-
Containment: For in vitro studies, all cell culture work involving this compound should be performed in a Class II Biological Safety Cabinet (BSC).
-
Animal Handling: For in vivo studies, administer this compound to animals in a designated area. Cages housing treated animals should be clearly labeled. Animal waste and bedding from treated animals should be handled as hazardous waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Emergency Contact Information
| Emergency Type | Contact Information |
| Medical Emergency | 911 (or local emergency number) |
| Chemical Spill | Institutional Environmental Health & Safety (EHS) |
| Poison Control Center | 1-800-222-1222 |
Exposure Response Protocol
| Exposure Route | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2]3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.[1] |
Spill Cleanup Protocol
-
Small Spills (<5g or 5mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, gown, eye protection), cover the spill with absorbent material.
-
For powder spills, gently cover with a damp absorbent pad to avoid generating dust.
-
Collect all contaminated materials into a labeled hazardous waste bag.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1]
-
-
Large Spills (>5g or 5mL):
-
Evacuate the area and restrict access.
-
Contact the institutional Environmental Health & Safety (EHS) department immediately.
-
Only trained personnel with appropriate respiratory protection (PAPR) should attempt to clean up a large spill.
-
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous cytotoxic waste.
Waste Segregation and Disposal Workflow
Caption: Step-by-step workflow for the proper segregation and disposal of this compound-contaminated waste.
By adhering to these safety protocols and operational plans, researchers and scientists can minimize the risks associated with handling the potent compound this compound, ensuring a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
